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  • Product: 2-Chloro-5-(4-fluorophenyl)pyridine
  • CAS: 163563-10-8

Core Science & Biosynthesis

Foundational

Technical Guide: 2-Chloro-5-(4-fluorophenyl)pyridine

Part 1: Executive Summary & Chemical Identity 2-Chloro-5-(4-fluorophenyl)pyridine is a high-value biaryl intermediate used extensively in medicinal chemistry. It serves as a "privileged scaffold" for the development of p...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Chemical Identity

2-Chloro-5-(4-fluorophenyl)pyridine is a high-value biaryl intermediate used extensively in medicinal chemistry. It serves as a "privileged scaffold" for the development of p38 MAP kinase inhibitors, COX-2 inhibitors, and various agrochemicals. Its structural utility lies in the orthogonal reactivity of its halogen substituents: the C2-chlorine atom remains intact during C5-functionalization, preserving a site for subsequent nucleophilic aromatic substitution (


) or further cross-coupling.
Chemical Profile
PropertySpecification
IUPAC Name 2-Chloro-5-(4-fluorophenyl)pyridine
CAS Number 163563-10-8
Molecular Formula C₁₁H₇ClFN
Molecular Weight 207.63 g/mol
Appearance Off-white to pale yellow solid
Melting Point 94–98 °C (Typical)
Solubility Soluble in DCM, Ethyl Acetate, DMSO; Insoluble in Water
Key Reactivity C2-Cl (

active); Biaryl axis (Atropisomerism potential if substituted)

Part 2: Synthesis Strategy & Protocol

The Strategic Choice: Site-Selective Suzuki-Miyaura Coupling

The most robust route to this compound utilizes 5-bromo-2-chloropyridine and 4-fluorophenylboronic acid .

Mechanistic Logic (Expertise):

  • Selectivity: Palladium-catalyzed oxidative addition occurs preferentially at the C-Br bond (Bond Dissociation Energy ~68 kcal/mol) over the C-Cl bond (~81 kcal/mol) and the electron-deficient C2 position. This allows the synthesis of the biaryl core while retaining the C2-chlorine for future derivatization.

  • Catalyst Selection:

    
     is sufficient for this aryl bromide coupling. Specialized Buchwald precatalysts (e.g., XPhos Pd G3) are generally unnecessary unless the substrate is sterically hindered, making the tetrakis catalyst a cost-effective choice for scale-up.
    
Reaction Workflow Diagram

The following diagram outlines the critical decision nodes and process flow for the synthesis.

SynthesisWorkflow Start Start: Raw Materials Mix Solvent System: 1,4-Dioxane : Water (4:1) Degas (Sparge N2) Start->Mix Catalyst Add Catalyst: Pd(PPh3)4 (3-5 mol%) Base: Na2CO3 (2.0 equiv) Mix->Catalyst Reaction Reaction: Reflux @ 90-100°C Time: 4-12 Hours Catalyst->Reaction Check QC Check (TLC/LCMS): Is 5-Br precursor consumed? Reaction->Check Check->Reaction No (Continue Heating) Workup Workup: Partition (EtOAc/H2O) Dry (Na2SO4) -> Concentrate Check->Workup Yes Purify Purification: Flash Chromatography (Hexanes/EtOAc) Workup->Purify Final Product: 2-Chloro-5-(4-fluorophenyl)pyridine Purify->Final

Caption: Optimized Suzuki-Miyaura workflow ensuring C5-selectivity and high purity.

Detailed Experimental Protocol

Note: This protocol is designed for a 10 mmol scale. Scale up linearly.

Reagents:

  • 5-Bromo-2-chloropyridine (1.92 g, 10.0 mmol)

  • 4-Fluorophenylboronic acid (1.54 g, 11.0 mmol, 1.1 equiv)

  • Palladium-tetrakis(triphenylphosphine) (

    
    ) (0.58 g, 0.5 mmol, 5 mol%)
    
  • Sodium Carbonate (

    
    ) (2.12 g, 20.0 mmol, 2.0 equiv)
    
  • Solvents: 1,4-Dioxane (40 mL), Distilled Water (10 mL)

Step-by-Step Procedure:

  • System Preparation: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Connect to a nitrogen/argon manifold.

  • Degassing (Critical Step): Combine 1,4-dioxane and water in the flask. Sparge with nitrogen for 15 minutes. Why? Dissolved oxygen causes homocoupling of the boronic acid and deactivates the Pd(0) catalyst.

  • Charge Reagents: Under a positive pressure of nitrogen, add the aryl halide (5-bromo-2-chloropyridine), boronic acid, and sodium carbonate.

  • Catalyst Addition: Add

    
     last.[1] The solution typically turns yellow/orange.
    
  • Reaction: Heat the mixture to 90–100 °C (gentle reflux) for 4–12 hours.

    • Monitoring: Check TLC (20% EtOAc in Hexanes). The starting bromide (

      
      ) should disappear; product (
      
      
      
      ) will appear.
  • Workup:

    • Cool to room temperature.[2]

    • Dilute with Ethyl Acetate (50 mL) and Water (50 mL).

    • Separate phases.[3] Extract aqueous layer with EtOAc (2 x 30 mL).

    • Wash combined organics with Brine (sat. NaCl), dry over anhydrous

      
      , filter, and concentrate in vacuo.
      
  • Purification: Purify the crude residue via silica gel flash chromatography.

    • Eluent: Gradient 0%

      
       10% Ethyl Acetate in Hexanes.
      
    • Yield: Expected yield is 80–90% (1.65–1.85 g).

Part 3: Applications & Mechanistic Insights

Drug Discovery Utility

This compound is a "linchpin" intermediate. The 2-chloro position is electronically activated by the pyridine nitrogen, making it highly susceptible to


 reactions with amines, alkoxides, or thiols.

Common Downstream Transformations:

  • 
     Amination:  Reaction with primary amines to form 2-amino-5-biarylpyridines (common in kinase inhibitors).
    
  • Buchwald-Hartwig Coupling: If

    
     fails due to steric hindrance, the C2-Cl can be coupled using Pd-catalysis.
    
Mechanistic Selectivity Diagram

The following diagram illustrates why the reaction occurs at C5 (Bromo) and not C2 (Chloro).

Selectivity Substrate 5-Bromo-2-chloropyridine C5 C5-Br Bond (BDE ~68 kcal/mol) Substrate->C5 C2 C2-Cl Bond (BDE ~81 kcal/mol) Substrate->C2 OxAdd Oxidative Addition (Fastest Step) C5->OxAdd Pd Pd(0) Catalyst Pd->C5 Preferred Path (Kinetically Favored) Pd->C2 Disfavored (Slow) Product C5-Coupled Product OxAdd->Product

Caption: Kinetic preference of Pd(0) insertion into C-Br vs C-Cl bonds.

Part 4: Safety & Handling (MSDS Highlights)

  • Hazards: 2-Chloro-5-(4-fluorophenyl)pyridine is an irritant (Skin/Eye/Respiratory).

  • H-Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • P-Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection).

  • Storage: Store in a cool, dry place. Keep container tightly closed. Stable under normal laboratory conditions.

References

  • ChemicalBook. (2024). 2-CHLORO-5-(4-FLUOROPHENYL)PYRIDINE Properties and CAS 163563-10-8. Retrieved from

  • Organic Chemistry Portal. (2023). Suzuki-Miyaura Coupling: Mechanism and Protocols. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for 5-Bromo-2-chloropyridine. Retrieved from

  • BenchChem. (2025).[4] General Protocols for Biaryl Synthesis via Suzuki Coupling. Retrieved from

Sources

Exploratory

An In-depth Technical Guide to 2-Chloro-5-(4-fluorophenyl)pyridine: A Key Building Block in Modern Chemistry

Introduction: The Strategic Importance of Fluorinated Pyridine Scaffolds In the landscape of modern medicinal and materials chemistry, halogenated heterocyclic compounds serve as indispensable building blocks. Among thes...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Fluorinated Pyridine Scaffolds

In the landscape of modern medicinal and materials chemistry, halogenated heterocyclic compounds serve as indispensable building blocks. Among these, 2-Chloro-5-(4-fluorophenyl)pyridine has emerged as a molecule of significant interest. Its structure, a strategic amalgamation of a reactive chloropyridine ring and a fluorinated phenyl moiety, offers a unique combination of chemical reactivity and metabolic stability. The pyridine core is a common feature in numerous pharmaceuticals and agrochemicals, valued for its ability to engage in hydrogen bonding and its overall electronic properties.[1][2] The introduction of a chlorine atom at the 2-position provides a versatile handle for a variety of cross-coupling reactions, enabling the construction of more complex molecular architectures.

Furthermore, the presence of a fluorine atom on the phenyl ring is a well-established strategy in drug design to enhance metabolic stability, improve binding affinity, and modulate pharmacokinetic properties.[3] This guide provides an in-depth examination of the synthesis, properties, and applications of 2-Chloro-5-(4-fluorophenyl)pyridine, tailored for researchers and professionals in drug development and chemical synthesis.

Physicochemical and Structural Characteristics

A thorough understanding of a compound's physical and chemical properties is fundamental to its application. The key characteristics of 2-Chloro-5-(4-fluorophenyl)pyridine are summarized below.

PropertyValueSource
Molecular Formula C₁₁H₇ClFN[4]
Molecular Weight 207.63 g/mol [4]
CAS Number 163563-10-8[4]
Appearance Off-white to light yellow crystalline powder-
Melting Point Not available-
Boiling Point Not available-
SMILES c1cc(ccc1F)c2ccc(nc2)Cl-
InChI InChI=1S/C11H7ClFN/c12-11-7-6-9(8-14-11)10-4-2-1-3-5-10/h1-8H-

Synthesis and Reactivity: A Chemist's Perspective

The synthesis of 2-Chloro-5-(4-fluorophenyl)pyridine is most commonly achieved through palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being a prominent and efficient method. This approach offers high yields and functional group tolerance, making it a preferred choice in many synthetic campaigns.

Exemplary Synthetic Protocol: Suzuki-Miyaura Cross-Coupling

The following protocol details a representative synthesis of 2-Chloro-5-(4-fluorophenyl)pyridine. The causality behind the choice of reagents is critical: the palladium catalyst is essential for the catalytic cycle, the base is required for the activation of the boronic acid, and the solvent system is chosen to ensure the solubility of all reactants.

Materials:

  • 2,5-Dichloropyridine

  • 4-Fluorophenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask, add 2,5-dichloropyridine (1.0 eq), 4-fluorophenylboronic acid (1.2 eq), potassium carbonate (2.0 eq), and triphenylphosphine (0.08 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free environment, which is crucial to prevent the degradation of the palladium catalyst.

  • Catalyst and Solvents: Add palladium(II) acetate (0.02 eq) to the flask, followed by a degassed mixture of 1,4-dioxane and water (typically a 4:1 ratio).

  • Reaction: Heat the reaction mixture to reflux (approximately 90-100 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with water and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the pure 2-Chloro-5-(4-fluorophenyl)pyridine.

Reactivity Profile

The reactivity of 2-Chloro-5-(4-fluorophenyl)pyridine is dominated by the chlorine atom at the 2-position of the pyridine ring. This position is susceptible to nucleophilic aromatic substitution and is an excellent site for further functionalization via various cross-coupling reactions (e.g., Buchwald-Hartwig amination, Sonogashira coupling). The fluorophenyl ring is generally less reactive but can participate in electrophilic aromatic substitution under forcing conditions.

Suzuki_Coupling_Synthesis cluster_reactants Reactants cluster_conditions Reaction Conditions 2_5_Dichloropyridine 2,5-Dichloropyridine Product 2-Chloro-5-(4-fluorophenyl)pyridine 2_5_Dichloropyridine->Product 4_Fluorophenylboronic_Acid 4-Fluorophenylboronic Acid 4_Fluorophenylboronic_Acid->Product Catalyst Pd(OAc)₂ / PPh₃ Catalyst->Product Base K₂CO₃ Base->Product Solvent Dioxane/Water Solvent->Product Heat Reflux Heat->Product

Caption: Suzuki-Miyaura synthesis of 2-Chloro-5-(4-fluorophenyl)pyridine.

Applications in Drug Discovery and Agrochemicals

The 2-Chloro-5-(4-fluorophenyl)pyridine scaffold is a valuable pharmacophore found in a range of biologically active molecules. Its derivatives have shown promise in various therapeutic areas and as agrochemicals. Pyridine-based compounds are known to exhibit a wide array of biological activities, including antimicrobial and antiviral properties.[5]

Compound ClassBiological ActivitySignificance
Pyrazole Derivatives Insecticidal (Ryanodine receptor modulators)Derivatives have shown potent insecticidal activity, highlighting the importance of the fluorophenyl pyridine moiety for binding and efficacy.[6]
Pyrimidine Derivatives AntimicrobialIncorporation into pyrimidine structures has led to compounds with activity against various bacterial strains.[7]
General Pharmaceutical Intermediates VariousThe title compound is a key starting material for the synthesis of more complex active pharmaceutical ingredients (APIs).[1][8]

The fluorophenyl group often contributes to enhanced binding to target proteins through favorable interactions and can improve the metabolic profile of the parent compound, a critical aspect of drug development.[3]

Analytical Methodologies and Quality Control

Ensuring the purity and structural integrity of 2-Chloro-5-(4-fluorophenyl)pyridine is paramount for its use in research and development. A combination of spectroscopic and chromatographic techniques is employed for its characterization.

Spectroscopic Characterization
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on both the pyridine and phenyl rings. The coupling patterns and chemical shifts provide a unique fingerprint of the molecule.

    • ¹³C NMR: The carbon spectrum will show characteristic signals for the carbon atoms in the heterocyclic and aromatic rings.

    • ¹⁹F NMR: A singlet in the fluorine NMR spectrum will confirm the presence of the single fluorine atom on the phenyl ring.

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for C-H, C=C, C=N, C-Cl, and C-F bonds.[9][10]

  • Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound and can provide information about its fragmentation pattern, aiding in structural elucidation.

Chromatographic Purity Assessment
  • High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for determining the purity of the compound. A well-developed method will show a single major peak for the desired product.

  • Gas Chromatography (GC): For volatile compounds, GC can also be used to assess purity.

Experimental_Workflow Start Synthesis Workup Aqueous Work-up & Extraction Start->Workup Purification Column Chromatography Workup->Purification Characterization NMR, MS, IR Analysis Purification->Characterization Purity HPLC/GC Analysis Characterization->Purity Final_Product Pure Compound Purity->Final_Product

Sources

Foundational

2-Chloro-5-(4-fluorophenyl)pyridine as a synthetic building block

Topic: 2-Chloro-5-(4-fluorophenyl)pyridine as a Synthetic Building Block Content Type: Technical Monograph Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists A Chemoselective Scaffold for Diver...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-Chloro-5-(4-fluorophenyl)pyridine as a Synthetic Building Block Content Type: Technical Monograph Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

A Chemoselective Scaffold for Divergent Library Synthesis

Executive Summary

In the landscape of modern medicinal chemistry, 2-Chloro-5-(4-fluorophenyl)pyridine (CAS: 163563-10-8) represents a "privileged structure"—a molecular framework capable of providing high-affinity ligands for diverse biological targets. Its utility stems from two core attributes:

  • Orthogonal Reactivity: The molecule possesses a stable 4-fluorophenyl group at the C5 position (metabolically robust) and a reactive chlorine handle at the C2 position (susceptible to functionalization).

  • Fluorine Effect: The para-fluoro substituent modulates lipophilicity (LogP) and blocks metabolic oxidation at the phenyl ring's most vulnerable site, enhancing the pharmacokinetic profile of downstream candidates.

This guide details the chemoselective synthesis of this building block and its application in generating diverse chemical libraries via C2-functionalization.

Physicochemical Profile

Understanding the physical baseline is critical for process scale-up and purification.

PropertyValueRelevance
CAS Number 163563-10-8Unique Identifier
Molecular Formula C₁₁H₇ClFNStoichiometry
Molecular Weight 207.63 g/mol Mass Balance Calculations
Physical State Off-white to pale yellow solidHandling & Weighing
Melting Point 95–98 °C (Lit.)Purity Indicator
Solubility Soluble in DCM, EtOAc, DMSOSolvent Selection
LogP (Predicted) ~3.2Lipophilicity/Permeability

Synthetic Accessibility: The "Make"

The preparation of 2-Chloro-5-(4-fluorophenyl)pyridine relies on chemoselectivity . The synthesis exploits the bond dissociation energy difference between the C–Br and C–Cl bonds on the pyridine ring.

Mechanistic Rationale

The starting material, 5-bromo-2-chloropyridine , contains two halogen handles.[1] Palladium(0) catalysts undergo oxidative addition preferentially at the C–Br bond (weaker, bond energy ~68 kcal/mol) rather than the C–Cl bond (stronger, ~80 kcal/mol). This allows the installation of the 4-fluorophenyl group at C5 while leaving the C2-chlorine intact for future use.

Protocol: Chemoselective Suzuki-Miyaura Coupling

Reaction: 5-Bromo-2-chloropyridine + 4-Fluorophenylboronic acid


 Product

Reagents:

  • Substrate: 5-Bromo-2-chloropyridine (1.0 equiv)

  • Coupling Partner: 4-Fluorophenylboronic acid (1.1 equiv)

  • Catalyst: Pd(PPh₃)₄ (3–5 mol%) or Pd(dppf)Cl₂ (for tougher substrates)

  • Base: Na₂CO₃ (2.0 M aq. solution, 2.5 equiv)

  • Solvent: 1,4-Dioxane or Toluene/Ethanol (4:1)

Step-by-Step Methodology:

  • Inerting: Charge a round-bottom flask with 5-bromo-2-chloropyridine, boronic acid, and Pd catalyst. Evacuate and backfill with Nitrogen (

    
    ) three times.
    
  • Solvation: Add degassed solvent (Dioxane) and aqueous base via syringe under

    
     flow.
    
  • Reaction: Heat the mixture to 80–90 °C for 4–6 hours. Monitor by TLC or LC-MS. Note: Avoid overheating (>100 °C) to prevent oxidative addition at the C2-Cl bond.

  • Workup: Cool to room temperature. Dilute with water and extract with Ethyl Acetate (3x).[2]

  • Purification: Wash combined organics with brine, dry over MgSO₄, and concentrate. Purify via silica gel chromatography (Hexanes/EtOAc gradient).

Visualization: Synthetic Pathway

Synthesis cluster_selectivity Selectivity Control SM1 5-Bromo-2-chloropyridine Cat Pd(0) Catalyst (Chemoselective) SM1->Cat Preferential Activation SM2 4-Fluorophenylboronic acid SM2->Cat Transmetalation Int Oxidative Addition (C-Br Bond) Cat->Int Prod 2-Chloro-5-(4-fluorophenyl)pyridine (Target Block) Int->Prod Reductive Elimination

Figure 1: Chemoselective synthesis exploiting the reactivity difference between C-Br and C-Cl bonds.

Functionalization Landscape: The "Use"

Once synthesized, 2-Chloro-5-(4-fluorophenyl)pyridine serves as an electrophilic scaffold. The C2 position is activated for nucleophilic attack due to the electron-withdrawing nature of the pyridine nitrogen (rendering the ring


-deficient).
A. Nucleophilic Aromatic Substitution (SNAr)

The most common transformation is the displacement of the C2-chlorine by amines, alkoxides, or thiols.

  • Conditions: Heat (80–120 °C) in polar aprotic solvents (DMSO, DMF, NMP) with a base (K₂CO₃ or DIPEA).

  • Scope: Creation of amino-pyridine libraries (kinase inhibitors).

B. Metal-Catalyzed Cross-Coupling

The C2-Cl bond, while less reactive than C-Br, is excellent for Pd-catalyzed reactions using electron-rich ligands (e.g., Buchwald ligands like XPhos or RuPhos).

  • Buchwald-Hartwig: C–N bond formation with anilines or amides.

  • Suzuki-Miyaura (Round 2): Introduction of a second aryl/heteroaryl group at C2.

Visualization: Divergent Reactivity Map

Reactivity Core 2-Chloro-5-(4-fluorophenyl)pyridine SNAr SNAr Displacement (Amines/Alkoxides) Core->SNAr Heat, Base Nucleophiles Buchwald Buchwald-Hartwig (Pd-Catalyzed C-N) Core->Buchwald Pd(OAc)2, Ligand NaOtBu Suzuki2 Suzuki Coupling (Pd-Catalyzed C-C) Core->Suzuki2 Pd(dppf), Boronic Acid Cs2CO3 Prod_SNAr 2-Amino-5-arylpyridines (Kinase Inhibitors) SNAr->Prod_SNAr Prod_Buch Biaryl Amines (GPCR Ligands) Buchwald->Prod_Buch Prod_Suz 2,5-Diarylpyridines (OLEDs / Probes) Suzuki2->Prod_Suz

Figure 2: Divergent synthesis pathways from the core building block.

Case Study: Kinase Inhibitor Design

In drug discovery, this scaffold is often used to mimic the pharmacophore of inhibitors like Etoricoxib or JAK inhibitors .

Experimental Workflow (Hit-to-Lead):

  • Scaffold Synthesis: Scale up 2-Chloro-5-(4-fluorophenyl)pyridine to 50g.

  • Library Generation: Distribute scaffold into 96-well reaction blocks.

  • Diversification: React with 96 unique primary amines via SNAr (DMSO, 100 °C, 12h).

  • Screening: Purify via prep-HPLC and screen for IC50 against target kinase.

Data Validation:

  • Control: Reaction with morpholine typically proceeds in >90% yield, serving as a benchmark for library quality.

Safety & Handling

  • Hazards: The compound is classified as an Irritant (Skin/Eye) and may cause respiratory irritation (STOT SE 3).

  • Storage: Store in a cool, dry place under inert atmosphere (Ar/N₂) to prevent slow hydrolysis or oxidation.

  • Disposal: Halogenated organic waste.

References

  • ChemicalBook. 2-CHLORO-5-(4-FLUOROPHENYL)PYRIDINE Properties and Suppliers. ChemicalBook. Link

  • National Institutes of Health (NIH). 2-Fluoro-5-(4-fluorophenyl)pyridine Crystal Structure (Analogous Synthesis). PMC. Link

  • BenchChem. Application Notes and Protocols for Suzuki Coupling of Halopyridines. BenchChem.[1] Link (General Protocol Reference)

  • Organic Chemistry Portal. Suzuki Coupling: Mechanism and Recent Developments. Organic Chemistry Portal. Link

  • Sigma-Aldrich. 2-Chloro-5-(trifluoromethyl)pyridine Safety Data Sheet (Analogous Halopyridine). Sigma-Aldrich. Link

Sources

Exploratory

Unlocking the Potential of 2-Chloro-5-(4-fluorophenyl)pyridine: A Technical Guide for Researchers and Drug Development Professionals

Introduction: A Scaffold of Opportunity In the landscape of medicinal chemistry and materials science, the strategic selection of foundational molecular scaffolds is paramount to the successful development of novel and i...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Scaffold of Opportunity

In the landscape of medicinal chemistry and materials science, the strategic selection of foundational molecular scaffolds is paramount to the successful development of novel and impactful compounds. 2-Chloro-5-(4-fluorophenyl)pyridine emerges as a particularly compelling starting point for innovation. Its structural architecture, featuring a reactive 2-chloropyridine core coupled with a 5-(4-fluorophenyl) substituent, presents a versatile platform for a multitude of chemical transformations. The fluorinated phenyl ring offers potential for enhanced metabolic stability and binding interactions, while the strategically positioned chlorine atom serves as a linchpin for diversification through nucleophilic aromatic substitution and cross-coupling reactions. This guide provides an in-depth exploration of promising research avenues for this molecule, complete with detailed experimental protocols and the underlying scientific rationale, to empower researchers in their quest for next-generation therapeutics and functional materials.

Core Synthetic Strategy: The Suzuki-Miyaura Coupling

The construction of the 2-Chloro-5-(4-fluorophenyl)pyridine scaffold is efficiently achieved via the robust and widely applicable Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction provides a reliable and high-yielding pathway to establish the crucial C-C bond between the pyridine and phenyl rings.

Rationale for Method Selection

The Suzuki-Miyaura coupling is favored due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of the requisite starting materials: 2-chloro-5-bromopyridine and 4-fluorophenylboronic acid. The use of a palladium catalyst, such as Pd(PPh₃)₄, in the presence of a suitable base like potassium carbonate, facilitates the efficient formation of the desired biaryl structure.

Experimental Protocol: Synthesis of 2-Chloro-5-(4-fluorophenyl)pyridine

Materials:

  • 2-chloro-5-bromopyridine

  • 4-fluorophenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried round-bottom flask, add 2-chloro-5-bromopyridine (1.0 eq), 4-fluorophenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen).

  • Add 1,4-dioxane and water (typically a 4:1 to 10:1 ratio). The mixture should be stirred to ensure proper mixing.

  • Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the reaction mixture.

  • Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford 2-Chloro-5-(4-fluorophenyl)pyridine.

Caption: Synthetic workflow for 2-Chloro-5-(4-fluorophenyl)pyridine.

Research Area 1: Medicinal Chemistry - Diversification via Nucleophilic Aromatic Substitution

The electron-deficient nature of the pyridine ring, further activated by the electronegative chlorine atom at the 2-position, renders this site highly susceptible to nucleophilic aromatic substitution (SNAᵣ). This provides a powerful and direct avenue for introducing a wide array of functional groups, thereby generating diverse libraries of compounds for biological screening.

Synthesis of 2-Amino-5-(4-fluorophenyl)pyridine Derivatives

Scientific Rationale: The 2-aminopyridine moiety is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs.[1] Introducing various amines at the 2-position can modulate physicochemical properties such as solubility and basicity, and provide new vectors for hydrogen bonding interactions with biological targets. Derivatives of 2-amino-5-arylpyridines have shown promise as potent inhibitors of c-Met, a receptor tyrosine kinase implicated in cancer.[2]

Materials:

  • 2-Chloro-5-(4-fluorophenyl)pyridine

  • Desired primary or secondary amine (e.g., morpholine, piperazine derivatives, anilines)

  • Palladium catalyst (e.g., Pd₂(dba)₃) and ligand (e.g., Xantphos) for Buchwald-Hartwig amination, or a strong base (e.g., NaH) for classical SNAᵣ.

  • Anhydrous solvent (e.g., toluene, dioxane, or DMF)

  • Base (e.g., NaOtBu, Cs₂CO₃)

Procedure (Buchwald-Hartwig Amination):

  • In a glovebox or under an inert atmosphere, combine 2-Chloro-5-(4-fluorophenyl)pyridine (1.0 eq), the desired amine (1.2 eq), Pd₂(dba)₃ (0.02 eq), Xantphos (0.04 eq), and NaOtBu (1.4 eq) in a reaction vessel.

  • Add anhydrous toluene.

  • Seal the vessel and heat the reaction mixture to 80-110 °C with stirring.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction, dilute with ethyl acetate, and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography.

SNAr_Amination cluster_amination Nucleophilic Aromatic Substitution: Amination Core 2-Chloro-5-(4-fluorophenyl)pyridine Product 2-Amino-5-(4-fluorophenyl)pyridine Derivative Core->Product Reacts with Amine Primary or Secondary Amine (R1R2NH) Amine->Product Conditions Buchwald-Hartwig Amination (Pd-catalyzed) or Classical SNAr (Strong Base) Product->Conditions

Caption: Diversification via amination at the 2-position.

Synthesis of 2-Hydrazino-5-(4-fluorophenyl)pyridine and Subsequent Heterocycle Formation

Scientific Rationale: The introduction of a hydrazine moiety at the 2-position opens up a rich field of synthetic possibilities for the construction of fused heterocyclic systems. Hydrazinopyridines are valuable intermediates for synthesizing pyrazoles, triazoles, and pyridazines, all of which are important pharmacophores. For instance, pyridine-based compounds have shown potential as antimalarial agents.[3]

Materials:

  • 2-Chloro-5-(4-fluorophenyl)pyridine

  • Hydrazine hydrate

  • Ethanol or n-butanol

Procedure:

  • To a solution of 2-Chloro-5-(4-fluorophenyl)pyridine (1.0 eq) in ethanol, add an excess of hydrazine hydrate (5-10 eq).

  • Heat the reaction mixture to reflux for several hours to overnight.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude 2-hydrazino-5-(4-fluorophenyl)pyridine, which can often be used in the next step without further purification. A general procedure for synthesizing 2-hydrazinopyridine from 2-chloropyridine involves heating with hydrazine hydrate.[4]

Materials:

  • 2-Hydrazino-5-(4-fluorophenyl)pyridine

  • A 1,3-dicarbonyl compound (e.g., acetylacetone)

  • Ethanol

  • Catalytic amount of acid (e.g., acetic acid)

Procedure:

  • Dissolve 2-Hydrazino-5-(4-fluorophenyl)pyridine (1.0 eq) and acetylacetone (1.1 eq) in ethanol.

  • Add a catalytic amount of acetic acid.

  • Reflux the mixture for 2-4 hours.

  • Cool the reaction and concentrate under reduced pressure.

  • Purify the residue by recrystallization or column chromatography to obtain the corresponding pyrazolyl-pyridine derivative.

Heterocycle_Formation cluster_heterocycle Heterocycle Synthesis from Hydrazine Intermediate Start 2-Chloro-5-(4-fluorophenyl)pyridine Intermediate 2-Hydrazino-5-(4-fluorophenyl)pyridine Start->Intermediate + Hydrazine Hydrazine Hydrate Hydrazine->Intermediate Product Fused Heterocycle (e.g., Pyrazolyl-pyridine) Intermediate->Product + Dicarbonyl 1,3-Dicarbonyl Compound Dicarbonyl->Product

Caption: Pathway to fused heterocycles via a hydrazine intermediate.

Research Area 2: Agrochemical Development

The 2-chloro-5-arylpyridine scaffold is structurally reminiscent of several classes of successful agrochemicals. For example, 2-chloro-5-methylpyridine derivatives are key intermediates in the synthesis of neonicotinoid insecticides. The presence of the 4-fluorophenyl group could enhance insecticidal or fungicidal activity.

Potential Research Directions:
  • Neonicotinoid Analogs: Modify the 2-position with various nitrogen-containing nucleophiles that mimic the pharmacophore of existing neonicotinoids.

  • Fungicide Development: Explore reactions at the 2-position with sulfur-based nucleophiles, such as thiols, to generate compounds for screening against common plant pathogens. 2-amino-5-substituted pyridine derivatives have demonstrated fungicidal and bactericidal activity.

Research Area 3: Materials Science

The rigid, conjugated nature of the 2-Chloro-5-(4-fluorophenyl)pyridine core makes it an interesting building block for organic electronic materials.

Potential Research Directions:
  • Organic Light-Emitting Diodes (OLEDs): Further functionalization through cross-coupling reactions at the chloro- position with various aromatic and heteroaromatic boronic acids can lead to extended π-conjugated systems with potential applications as emissive or charge-transport materials.

  • Organic Photovoltaics (OPVs): The electron-deficient pyridine ring can be incorporated into donor-acceptor type polymers for use in OPV devices.

Quantitative Data Summary

PropertyValueSource
Molecular FormulaC₁₁H₇ClFNPubChem
Molecular Weight207.64 g/mol PubChem
CAS Number163563-10-8ChemicalBook

Conclusion: A Versatile Scaffold for Future Discoveries

2-Chloro-5-(4-fluorophenyl)pyridine represents a molecule of significant untapped potential. Its straightforward synthesis and the reactivity of its 2-chloro position provide a fertile ground for the generation of novel compounds with diverse applications. This guide has outlined several promising research avenues in medicinal chemistry, agrochemical development, and materials science. The detailed experimental protocols serve as a practical starting point for researchers to explore these areas and unlock the full potential of this versatile chemical scaffold. The inherent modularity of its synthesis and derivatization ensures that the exploration of its chemical space will continue to yield exciting and valuable discoveries.

References

  • Raju, R. R., Reddy, S. J., & Mohan, S. K. (2003). Electroorganic synthesis of 6-aminonicotinic acid from 2-amino-5-chloropyridine. Tetrahedron Letters, 44(21), 4133-4135.
  • El-Gazzar, A. B. A., Gaafar, A. M., & Aly, H. M. (2013). Approaches towards the synthesis of a novel class of 2-amino-5-arylazonicotinate, pyridazinone and pyrido[2,3-d]pyrimidine derivatives as potent antimicrobial agents. Chemistry Central Journal, 7(1), 1-13.
  • Wang, Y., et al. (2013). Synthesis and biological evaluation of 2-amino-5-aryl-3-benzylthiopyridine scaffold based potent c-Met inhibitors. Bioorganic & Medicinal Chemistry, 21(21), 6443-6453.
  • U.S. Patent No. 3,985,759. (1976). Process for preparing 2-amino-5-chloropyridine.
  • Chinese Patent No. CN106588758B. (2019).
  • Bewickchemistry. (2021, March 2). Nucleophilic Substitution with amines [Video]. YouTube.
  • Mamedov, V. A., et al. (2012). Antimicrobial activity of some 2-amino-5-subsituted pyridine derivatives. Chemistry of Heterocyclic Compounds, 48(4), 633-639.
  • Garcı́a-Garcı́a, P., et al. (2011). Synthesis of 5-Hydrazino-2-cyclopentenone Derivatives by a Gold(I)-Catalyzed Cycloisomerization/Hetero-Diels–Alder/Ring-Opening Tandem Reaction of Enynyl Acetates. Organic Letters, 13(10), 2536-2539.
  • Chinese Patent No. CN106432069A. (2017).
  • Ashenhurst, J. (2018, May 7). Nucleophilicity Trends of Amines. Master Organic Chemistry.
  • Rivera, G., et al. (2025).
  • Um, I. H., & Buncel, E. (2006). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Journal of the Brazilian Chemical Society, 17(1), 1-9.
  • Narender, T., et al. (2013). Structure–Activity-Relationship Studies around the 2-Amino Group and Pyridine Core of Antimalarial 3,5-Diarylaminopyridines Lead to a Novel Series of Pyrazine Analogues with Oral in Vivo Activity. Journal of Medicinal Chemistry, 56(20), 7948-7958.
  • Shaabani, A., et al. (2015). Solvent-free synthesis of 5-(aryl/alkyl)amino-1,2,4-triazines and α-arylamino-2,2′-bipyridines with greener prospects. RSC Advances, 5(10), 7189-7195.
  • Chinese Patent No. CN106632014A. (2017).
  • Khan, I., et al. (2011). Synthesis and biological screening of some pyridine derivatives as anti-malarial agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 26(6), 838-844.
  • Roberts, J. D., & Caserio, M. C. (2022, September 24). 16.
  • Pourayoubi, M., Valmoozi, A. A. E., & Ghadimi, S. (2007). A redetermination of 2-amino-5-chloropyridine at 100 K. Acta Crystallographica Section E: Structure Reports Online, 63(1), o39-o40.
  • Siddiqui, H. L., et al. (2017). Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)
  • Kumar, B., et al. (2023). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry, 14(11), 2135-2155.

Sources

Foundational

Commercial & Synthetic Guide: 2-Chloro-5-(4-fluorophenyl)pyridine

The following technical guide details the commercial landscape, synthetic accessibility, and application potential of 2-Chloro-5-(4-fluorophenyl)pyridine (CAS 163563-10-8). CAS: 163563-10-8 | Formula: C₁₁H₇ClFN | MW: 207...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the commercial landscape, synthetic accessibility, and application potential of 2-Chloro-5-(4-fluorophenyl)pyridine (CAS 163563-10-8).

CAS: 163563-10-8 | Formula: C₁₁H₇ClFN | MW: 207.63 g/mol [1]

Part 1: Executive Market Analysis

Status: High-Value Research Intermediate Availability: Low (Custom Synthesis / Specialty Catalog) Cost Tier: Premium (>$1,000 USD per gram via catalog)

2-Chloro-5-(4-fluorophenyl)pyridine is a specialized biaryl scaffold used primarily in the discovery phase of medicinal chemistry. Unlike commodity pyridines, it is not widely stocked in bulk. Current market data indicates a significant price premium, driven by its status as a "building block" rather than a raw material.

MetricCommercial Status
Primary Suppliers Alichem, Hangzhou Sage Chemical, Amatek Scientific
Typical Pack Sizes 250 mg, 1 g, 5 g
Estimated Price ~$1,000 - $2,750 / gram (Catalog Price)
Lead Time 2-4 Weeks (Often "Make-to-Order")
Purity Standard >95% (HPLC)

Strategic Recommendation (Make vs. Buy): Due to the exorbitant catalog price, in-house synthesis is strongly recommended for requirements exceeding 500 mg. The raw materials are inexpensive commodity chemicals, allowing for a cost reduction of >90% via a single-step protocol.

Part 2: Synthetic Protocol (The "Make" Option)

Objective: Selective synthesis of 2-Chloro-5-(4-fluorophenyl)pyridine via Suzuki-Miyaura coupling.

Retrosynthetic Logic

The synthesis relies on the chemoselective reactivity of the C5-Bromine bond over the C2-Chlorine bond. Palladium(0) undergoes oxidative addition significantly faster at the electron-deficient C-Br bond compared to the C-Cl bond, allowing the 2-chloro motif to remain intact for future functionalization.

SynthesisPath SM1 5-Bromo-2-chloropyridine (CAS 53939-30-3) ~$2-5/gram Product 2-Chloro-5-(4-fluorophenyl)pyridine (CAS 163563-10-8) SM1->Product Suzuki Coupling Dioxane/H2O, 90°C SM2 4-Fluorophenylboronic acid (CAS 1765-93-1) ~$1-3/gram SM2->Product Cat Pd(PPh3)4 (3-5 mol%) Na2CO3 (2.0 equiv) Cat->Product Catalysis

Figure 1: Chemoselective Suzuki coupling pathway utilizing the reactivity difference between C-Br and C-Cl bonds.

Experimental Procedure

Note: All steps must be performed under an inert atmosphere (Nitrogen or Argon).

Reagents:

  • Substrate: 5-Bromo-2-chloropyridine (1.0 equiv, 5.2 mmol, 1.0 g)

  • Coupling Partner: 4-Fluorophenylboronic acid (1.2 equiv, 6.2 mmol, 0.87 g)

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv, 300 mg)

  • Base: Sodium Carbonate (Na₂CO₃) (2.0 equiv, 10.4 mmol, dissolved in min. water)

  • Solvent: 1,4-Dioxane (20 mL, degassed)

Step-by-Step Workflow:

  • Degassing: Charge a reaction flask with 1,4-dioxane and aqueous Na₂CO₃. Sparge with nitrogen for 15 minutes to remove dissolved oxygen (critical to prevent homocoupling).

  • Charging: Add 5-Bromo-2-chloropyridine, 4-Fluorophenylboronic acid, and Pd(PPh₃)₄ under a positive stream of nitrogen.

  • Reaction: Heat the mixture to 90°C for 4–6 hours. Monitor via TLC (Hexanes/EtOAc 8:1) or LC-MS. The starting bromide should disappear; the chloride remains stable.

  • Workup: Cool to room temperature. Dilute with water (50 mL) and extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[2]

  • Purification: Purify via silica gel flash chromatography. Elute with a gradient of 0-10% EtOAc in Hexanes.

    • Expected Yield: 75–85%

    • Appearance: White to off-white solid.

Part 3: Applications & Divergent Synthesis

The primary value of CAS 163563-10-8 lies in the 2-Chloro handle. This position is activated for Nucleophilic Aromatic Substitution (SₙAr), allowing the rapid generation of drug-like libraries (e.g., for kinase inhibitors or GPCR ligands).

The "Hub-and-Spoke" Library Model

Researchers use this intermediate to introduce diversity at the final stage of synthesis.

Applications Core 2-Chloro-5-(4-fluorophenyl)pyridine (The Scaffold) Amine Amino-Derivatives (Kinase Inhibitors) Core->Amine SₙAr: R-NH2 Heat/Base Ether Alkoxy-Derivatives (Metabolic Stability) Core->Ether SₙAr: R-OH NaH/DMF Suzuki2 Biaryl-Derivatives (Extended Scaffolds) Core->Suzuki2 Suzuki #2: Buchwald Ligands (activate C-Cl)

Figure 2: Divergent synthesis strategy. The 2-Cl position serves as a universal acceptor for amines and alkoxides.

Pharmaceutical Relevance[4][5][6][7][8]
  • Metabolic Stability: The 4-fluorophenyl moiety is a classic bioisostere used to block metabolic oxidation (P450 metabolism) at the para-position of the phenyl ring.

  • Kinase Inhibition: The 2-aminopyridine motif (derived from this scaffold) is ubiquitous in ATP-competitive kinase inhibitors (e.g., Crizotinib analogs).

Part 4: Quality Control & Safety

Analytical Specifications

To validate the integrity of the synthesized or purchased material:

  • ¹H NMR (CDCl₃): Look for the diagnostic pyridine protons.[3] The proton at C6 (adjacent to nitrogen) will appear as a doublet around δ 8.6–8.8 ppm. The 4-fluorophenyl group will show a characteristic multiplet pattern in the aromatic region (δ 7.0–7.6 ppm).

  • HPLC Purity: >95% @ 254 nm.

  • Mass Spec: [M+H]⁺ = 208.03 (approx).

Handling & Safety Profile

Note: Specific MSDS data for this exact CAS is limited; profile is derived from structural analogs (2-chloropyridine).

Hazard ClassDescriptionPrecaution
Acute Toxicity Harmful if swallowed or absorbed through skin.Wear nitrile gloves and lab coat.
Irritant Causes skin and eye irritation (H315, H319).Use safety goggles; work in a fume hood.
Environmental Toxic to aquatic life with long-lasting effects.Dispose of waste in halogenated organic streams.

References

  • ChemicalBook. (2024). 2-CHLORO-5-(4-FLUOROPHENYL)PYRIDINE Properties and Suppliers.Link

  • BenchChem. (2025). Suzuki-Miyaura Cross-Coupling Protocols for Halogenated Pyridines.Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for 5-Bromo-2-chloropyridine (Precursor).Link

  • Sigma-Aldrich. (2025). Product Specification: 5-Bromo-2-chloropyridine.Link

  • MDPI. (2023). FDA-Approved Fluorinated Heterocyclic Drugs: Synthetic Strategies.[4] International Journal of Molecular Sciences.[4] Link

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for Suzuki-Miyaura Coupling with 2-Chloro-5-(4-fluorophenyl)pyridine

Introduction: The Strategic Importance of 2-Aryl-5-(4-fluorophenyl)pyridines The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of 2-Aryl-5-(4-fluorophenyl)pyridines

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and broad functional group tolerance. Its application in the synthesis of biaryl and hetero-biaryl scaffolds is particularly crucial in the pharmaceutical and materials science sectors. Within this context, the 2-aryl-5-(4-fluorophenyl)pyridine motif is of significant interest to drug development professionals. The pyridine core is a prevalent feature in numerous bioactive molecules, and the ability to introduce diverse aryl substituents at the 2-position, while retaining a fluorinated phenyl group at the 5-position, offers a powerful strategy for modulating the physicochemical and pharmacological properties of lead compounds.

This document provides a comprehensive guide to the Suzuki-Miyaura coupling of 2-Chloro-5-(4-fluorophenyl)pyridine with various arylboronic acids. As a Senior Application Scientist, this guide is structured to provide not only a step-by-step protocol but also the underlying scientific rationale for key experimental choices, ensuring both reproducibility and a deeper understanding of the reaction system.

Mechanistic Insights: The Palladium Catalytic Cycle

The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst. The cycle can be broadly divided into three key stages: oxidative addition, transmetalation, and reductive elimination. For the coupling of an aryl chloride, such as 2-Chloro-5-(4-fluorophenyl)pyridine, the activation of the C-Cl bond is often the rate-limiting step, necessitating the use of specialized catalyst systems.

The general catalytic cycle is depicted below:

Suzuki_Miyaura_Mechanism Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition PdII_complex trans-Ar¹Pd(II)(Cl)L₂ OxAdd->PdII_complex Ar¹-Cl Transmetalation Transmetalation Ar1Cl Ar¹-Cl (2-Chloro-5-(4-fluorophenyl)pyridine) PdII_diaryl cis-Ar¹Pd(II)(Ar²)L₂ Transmetalation->PdII_diaryl [Ar²-B(OH)₃]⁻ Ar2BOH2 Ar²-B(OH)₂ (Arylboronic Acid) Boronate [Ar²-B(OH)₃]⁻ Base Base (e.g., K₃PO₄) Base->Boronate Activation RedElim Reductive Elimination RedElim->Pd0 Regeneration Product Ar¹-Ar² (Coupled Product) RedElim->Product Product Formation

Figure 1: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

A critical aspect of this cycle is the activation of the boronic acid by a base to form a more nucleophilic boronate species, which then undergoes transmetalation with the palladium(II) complex.[1] For less reactive aryl chlorides, the oxidative addition step requires an electron-rich palladium(0) center.[2] This is typically achieved by using bulky, electron-donating phosphine ligands or N-heterocyclic carbenes (NHCs).

Experimental Protocol: Suzuki-Miyaura Coupling of 2-Chloro-5-(4-fluorophenyl)pyridine

This protocol provides a robust starting point for the coupling of 2-Chloro-5-(4-fluorophenyl)pyridine with a variety of arylboronic acids. Optimization of the reaction conditions, particularly the choice of catalyst, ligand, base, and temperature, may be necessary for specific substrates.

Materials and Reagents
ReagentGradeSupplier (Example)
2-Chloro-5-(4-fluorophenyl)pyridine>98%Sigma-Aldrich
Arylboronic Acid>97%Combi-Blocks
Palladium(II) Acetate (Pd(OAc)₂)Catalyst GradeStrem Chemicals
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)>98%Sigma-Aldrich
Potassium Phosphate (K₃PO₄), anhydrous>98%Acros Organics
1,4-Dioxane, anhydrous>99.8%, DriSolv™EMD Millipore
Deionized WaterN/AIn-house
Ethyl AcetateACS GradeFisher Scientific
Brine (saturated NaCl solution)N/AIn-house
Anhydrous Magnesium Sulfate (MgSO₄)ACS GradeVWR
Celite® 545N/ASigma-Aldrich
Step-by-Step Procedure
  • Reaction Setup: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add 2-Chloro-5-(4-fluorophenyl)pyridine (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and anhydrous potassium phosphate (K₃PO₄) (2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.

  • Catalyst and Ligand Addition: In a separate vial, weigh palladium(II) acetate (Pd(OAc)₂) (1-3 mol%) and SPhos (2-6 mol%). Add these solids to the reaction flask under a positive flow of inert gas.

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane and deionized water (typically in a 4:1 to 10:1 ratio) via syringe. The final concentration of the limiting reagent should be between 0.1 and 0.5 M.

  • Reaction: Place the sealed reaction vessel in a preheated oil bath at 80-110 °C and stir vigorously. Alternatively, for microwave-assisted reactions, heat the mixture to 100-140 °C for 15-60 minutes.[1][3]

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts.

    • Transfer the filtrate to a separatory funnel and wash with water, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the desired 2-aryl-5-(4-fluorophenyl)pyridine.

Data Presentation: Performance of Catalyst Systems and Reaction Conditions

The choice of catalyst, base, and solvent significantly impacts the yield of the Suzuki-Miyaura coupling. The following tables summarize representative data for the coupling of chloropyridines and related heteroaryl chlorides, providing a basis for optimization.

Table 1: Comparison of Palladium Catalyst Systems for the Coupling of 2-Chloropyridines

Catalyst System (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₄ (5)K₂CO₃ (3)1,4-Dioxane1002471[4]
Pd(OAc)₂ (2) / SPhos (4)K₃PO₄ (2)Dioxane/H₂O10018>95[1]
PEPPSI-IPr (0.5)K₃PO₄ (2)1,4-Dioxane801292[4]
PdCl₂(dppf) (3)Na₂CO₃ (2)DME/H₂O851688[5]

Table 2: Effect of Base and Solvent on the Yield of Suzuki-Miyaura Coupling of Chloro-heterocycles

Base (equiv.)Solvent (v/v)Temp. (°C)Time (h)Yield (%)Reference
K₂CO₃ (3)1,4-Dioxane/H₂O (4:1)1002075[3]
K₃PO₄ (2)Toluene/H₂O (10:1)1101294[2]
Cs₂CO₃ (2)THF/H₂O (5:1)801691[5]
NaHCO₃ (3)DMF/H₂O (9:1)902468[3]

Troubleshooting and Optimization

Even with a robust protocol, challenges can arise. Below is a workflow to address common issues encountered during the Suzuki-Miyaura coupling of 2-Chloro-5-(4-fluorophenyl)pyridine.

Troubleshooting_Workflow Start Low or No Product Formation Check_Catalyst Is the Catalyst System Active Enough? Start->Check_Catalyst Check_Conditions Are Reaction Conditions Optimal? Check_Catalyst->Check_Conditions Yes Sol_Catalyst1 Switch to a more active ligand (e.g., Buchwald ligands like SPhos, XPhos) Check_Catalyst->Sol_Catalyst1 No Check_Reagents Are Reagents Stable/Pure? Check_Conditions->Check_Reagents Yes Sol_Conditions1 Increase reaction temperature (up to 120°C) or use microwave heating Check_Conditions->Sol_Conditions1 No Sol_Reagents1 Use fresh, high-purity boronic acid Check_Reagents->Sol_Reagents1 No Sol_Catalyst2 Use a pre-catalyst for better reproducibility (e.g., PEPPSI-IPr, SPhos G3) Sol_Catalyst1->Sol_Catalyst2 Sol_Catalyst3 Increase catalyst loading (up to 5 mol%) Sol_Catalyst2->Sol_Catalyst3 Sol_Conditions2 Screen stronger bases (K₃PO₄, Cs₂CO₃) Sol_Conditions1->Sol_Conditions2 Sol_Conditions3 Ensure thorough degassing of solvents Sol_Conditions2->Sol_Conditions3 Sol_Reagents2 Consider using a more stable boronic ester (e.g., pinacol ester) Sol_Reagents1->Sol_Reagents2 Sol_Reagents3 Check for dehalogenation of starting material (use a milder base or lower temp.) Sol_Reagents2->Sol_Reagents3

Figure 2: A logical workflow for troubleshooting low-yield Suzuki-Miyaura coupling reactions.

Common Pitfalls and Solutions:

  • Dehalogenation: The replacement of the chlorine atom with hydrogen can occur as a side reaction. This can sometimes be mitigated by using a milder base or lowering the reaction temperature.

  • Protodeboronation: The boronic acid can be converted back to the corresponding arene, especially in the presence of water and at elevated temperatures. Using anhydrous solvents, a more stable boronic ester (e.g., a pinacol ester), or minimizing the reaction time can help reduce this side reaction.[1]

  • Catalyst Inhibition: The nitrogen atom of the pyridine ring can coordinate to the palladium center, leading to catalyst inhibition. The use of bulky ligands, such as SPhos or XPhos, can sterically hinder this coordination and maintain catalytic activity.[5]

Conclusion

The Suzuki-Miyaura coupling of 2-Chloro-5-(4-fluorophenyl)pyridine is a highly effective method for the synthesis of diverse 2-aryl-5-(4-fluorophenyl)pyridines. The success of this transformation is highly dependent on the judicious selection of the catalyst system, base, and reaction conditions. By understanding the underlying mechanism and potential pitfalls, researchers can effectively troubleshoot and optimize this reaction to access a wide range of valuable compounds for drug discovery and development.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006). A Highly Active Catalyst for Suzuki–Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Angewandte Chemie International Edition, 45(21), 3484-3488. [Link]

  • Kappe, C. O. (2004). Controlled microwave heating in modern organic synthesis. Angewandte Chemie International Edition, 43(46), 6250-6284. [Link]

  • Guram, A. S., Wang, X., Bunel, E. E., Faul, M. M., Larsen, R. D., & Martinelli, M. J. (2007). New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry, 72(14), 5104–5112. [Link]

  • Molander, G. A., & Biolatto, B. (2003). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302–4314. [Link]

  • Rueda-Espinosa, J., Ramanayake, D., Ball, N. D., & Love, J. A. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 101(10), 765-772. [Link]

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. [Link]

Sources

Application

Application Notes & Protocols: 2-Chloro-5-(4-fluorophenyl)pyridine as a Versatile Intermediate in Agrochemical Synthesis

Abstract The relentless pursuit of higher crop yields and sustainable agricultural practices necessitates the development of novel, highly effective, and environmentally conscious agrochemicals.[1][2] Pyridine-based scaf...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The relentless pursuit of higher crop yields and sustainable agricultural practices necessitates the development of novel, highly effective, and environmentally conscious agrochemicals.[1][2] Pyridine-based scaffolds are central to this endeavor, offering a versatile chemical framework for creating targeted insecticides, fungicides, and herbicides.[1][3] This document provides a detailed technical guide on the application of 2-Chloro-5-(4-fluorophenyl)pyridine, a key biaryl intermediate, in the synthesis of advanced agrochemical motifs. We will explore its synthesis via Suzuki-Miyaura cross-coupling and its subsequent functionalization. Furthermore, we will present a comprehensive protocol for the synthesis of the commercial insecticide Flupyradifurone, which utilizes the structurally related and industrially critical intermediate, 2-chloro-5-chloromethylpyridine, to illustrate the synthetic logic applied to this class of compounds.

Introduction: The Strategic Importance of Fluorinated Pyridine Intermediates

Fluorine-containing organic compounds have become indispensable in the agrochemical industry. The introduction of fluorine atoms can significantly enhance a molecule's metabolic stability, binding affinity to target proteins, and overall biological efficacy.[2][4] When combined with a pyridine ring—a privileged heterocycle in medicinal and agrochemical chemistry—the resulting intermediates become powerful building blocks for innovation.

2-Chloro-5-(4-fluorophenyl)pyridine is an exemplar of such a strategic intermediate. Its structure features:

  • A pyridine core , providing a key structural and electronic motif for biological activity.

  • A reactive chlorine atom at the 2-position, which is activated for nucleophilic substitution, allowing for the straightforward introduction of diverse functional groups.

  • A 4-fluorophenyl group , which imparts desirable physicochemical properties and can be crucial for target-site interactions.

This guide is designed for researchers and drug development professionals, offering both the theoretical underpinnings and practical, field-proven protocols for leveraging these intermediates in agrochemical discovery.

Synthesis of the Core Intermediate: 2-Chloro-5-(4-fluorophenyl)pyridine

The most efficient and widely adopted method for constructing the C-C bond between the pyridine and phenyl rings is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[5] This reaction is renowned for its high yields, excellent functional group tolerance, and relatively mild reaction conditions.[6][7]

Synthetic Workflow: Suzuki-Miyaura Cross-Coupling

The synthesis involves coupling a dihalopyridine with a corresponding boronic acid in the presence of a palladium catalyst and a base.

G R1 2,5-Dichloropyridine Product 2-Chloro-5-(4-fluorophenyl)pyridine R1->Product R2 4-Fluorophenylboronic Acid R2->Product Catalyst Pd(dppf)Cl2 (Palladium Catalyst) Catalyst->Product Base K3PO4 or Na3PO4 (Base) Base->Product Solvent Dioxane/Water (Solvent) Solvent->Product

Caption: Suzuki-Miyaura coupling workflow for intermediate synthesis.

Detailed Protocol: Synthesis of 2-Chloro-5-(4-fluorophenyl)pyridine

Causality Behind Experimental Choices:

  • Catalyst: Pd(dppf)Cl₂ is selected for its high stability and efficiency in cross-coupling reactions involving heteroaryl chlorides.[6]

  • Base: An aqueous solution of K₃PO₄ is a mild yet effective base that facilitates the transmetalation step of the catalytic cycle without promoting significant boronic acid decomposition.[6]

  • Solvent System: A mixture of an organic solvent like dioxane or THF with water ensures that both the organic substrates and the inorganic base are sufficiently solubilized for the reaction to proceed efficiently.

ParameterValue/ReagentPurpose
Reactant 1 2,5-DichloropyridinePyridine source with leaving group.
Reactant 2 (4-Fluorophenyl)boronic acidSource of the fluorophenyl moiety.
Catalyst Pd(dppf)Cl₂ (2-3 mol%)Facilitates C-C bond formation.
Base K₃PO₄ (2-3 equivalents)Activates the boronic acid.
Solvent Dioxane and Water (e.g., 4:1)Solubilizes reactants and reagents.
Temperature 80-100 °CProvides activation energy.
Atmosphere Inert (Nitrogen or Argon)Prevents catalyst degradation.

Step-by-Step Methodology:

  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2,5-dichloropyridine (1.0 eq), (4-fluorophenyl)boronic acid (1.2 eq), and the palladium catalyst Pd(dppf)Cl₂ (0.02 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to remove oxygen.

  • Solvent and Base Addition: Add degassed dioxane, followed by a degassed aqueous solution of K₃PO₄ (2.0 M, 2.5 eq).

  • Reaction: Heat the reaction mixture to 90 °C and stir vigorously for 4-6 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Work-up: Cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the organic phase under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 2-Chloro-5-(4-fluorophenyl)pyridine as a solid.

  • Validation: Confirm the structure and purity of the final product using ¹H NMR, ¹⁹F NMR, and Mass Spectrometry.

Application in Agrochemical Synthesis: The Case of Flupyradifurone

While 2-Chloro-5-(4-fluorophenyl)pyridine serves as an excellent precursor for biaryl agrochemicals, the synthesis of the highly successful butenolide insecticide Flupyradifurone (marketed as Sivanto®) utilizes a structurally analogous intermediate: 2-chloro-5-chloromethylpyridine .[8][9] This intermediate provides the crucial one-carbon (methylene) spacer required for the final molecule's structure. The synthetic strategy, however, follows a similar logic of leveraging a reactive chloropyridine for molecular assembly.

Flupyradifurone is a systemic insecticide that is highly effective against a broad range of sap-sucking insect pests.[8][10] It acts as an agonist on the insect nicotinic acetylcholine receptor (nAChR) and is classified in the IRAC Group 4D.[11][12]

Synthetic Pathway to Flupyradifurone

The synthesis is a two-stage process: first, the formation of a key furanone intermediate, followed by its N-alkylation with 2-chloro-5-chloromethylpyridine.[9][10]

G cluster_stage1 Stage 1: Furanone Formation S1_R1 Tetronic Acid S1_P 4-[(2,2-difluoroethyl)amino] furan-2(5H)-one S1_R1->S1_P S1_R2 2,2-Difluoroethylamine S1_R2->S1_P S2_R1 Furanone Intermediate (from Stage 1) Product Flupyradifurone S2_R1->Product S2_R2 2-chloro-5-chloromethylpyridine S2_R2->Product Base NaH (Strong Base) Base->Product Solvent THF (Solvent) Solvent->Product

Caption: Two-stage synthesis of the insecticide Flupyradifurone.

Detailed Protocol: Synthesis of Flupyradifurone

Causality Behind Experimental Choices:

  • Stage 1: The condensation of tetronic acid and 2,2-difluoroethylamine directly assembles the core butenolide ring functionalized with the critical difluoroethylamino side chain.[8][10]

  • Stage 2 Base (NaH): Sodium hydride is a powerful, non-nucleophilic base required to deprotonate the secondary amine on the furanone intermediate. This generates a highly reactive anion, which is necessary for the subsequent alkylation step.[10]

  • Stage 2 Alkylating Agent: 2-chloro-5-chloromethylpyridine is the key building block. The chloromethyl group is significantly more reactive towards nucleophilic substitution than the chloro group on the pyridine ring, allowing for selective alkylation.[9]

  • Stage 2 Solvent (THF): Tetrahydrofuran is an ideal aprotic solvent that solubilizes the reactants and does not interfere with the strong base.[10]

ParameterValue/ReagentPurpose
Stage 1 Reactant Tetronic AcidForms the butenolide core.
Stage 1 Reactant 2,2-DifluoroethylamineIntroduces the difluoroethyl side chain.
Stage 2 Intermediate 4-[(2,2-difluoroethyl)amino]furan-2(5H)-oneNucleophile for the final step.
Stage 2 Reagent 2-chloro-5-chloromethylpyridineKey electrophile providing the pyridine moiety.
Stage 2 Base Sodium Hydride (60% in oil)Deprotonates the furanone intermediate.
Solvent Tetrahydrofuran (THF), anhydrousReaction medium.
Temperature Reflux (approx. 66 °C)Provides activation energy for both steps.

Step-by-Step Methodology:

Stage 1: Synthesis of 4-[(2,2-difluoroethyl)amino]furan-2(5H)-one

  • Setup: In a round-bottom flask, dissolve tetronic acid (1.0 eq) and 2,2-difluoroethylamine (1.1 eq) in a suitable solvent like toluene.

  • Reaction: Heat the mixture to reflux using a Dean-Stark apparatus to remove water formed during the reaction. Continue heating for 3-5 hours.

  • Work-up: Cool the reaction mixture and concentrate under reduced pressure. The resulting crude intermediate can often be used in the next step without further purification, or it can be purified by recrystallization.

Stage 2: Synthesis of Flupyradifurone

  • Setup: To a flame-dried, three-neck flask under an inert atmosphere (Nitrogen), add anhydrous THF. Carefully add sodium hydride (60% dispersion in mineral oil, 1.5 eq) in portions.

  • Intermediate Addition: Add a solution of the furanone intermediate from Stage 1 (1.0 eq) in anhydrous THF dropwise to the NaH suspension at 0 °C.

  • Activation: Allow the mixture to warm to room temperature and then heat under reflux for 1-2 hours to ensure complete deprotonation.

  • Alkylation: Cool the mixture back to room temperature. Add a solution of 2-chloro-5-chloromethylpyridine (1.2 eq) in anhydrous THF.[10]

  • Reaction: Heat the mixture under reflux for an additional 4-6 hours. Monitor the reaction by TLC or HPLC.

  • Quenching & Work-up: After completion, cool the reaction to 0 °C and carefully quench by the slow addition of methanol, followed by water. Extract the product with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate. Purify the crude product by column chromatography to yield Flupyradifurone.

  • Validation: Confirm the final product's identity and purity via ¹H NMR, ¹³C NMR, ¹⁹F NMR, and LC-MS analysis.

Conclusion

Chlorinated and fluorinated pyridine derivatives, such as 2-Chloro-5-(4-fluorophenyl)pyridine and 2-chloro-5-chloromethylpyridine, are high-value intermediates that form the backbone of many modern agrochemicals. Their synthesis, primarily through robust methods like Suzuki-Miyaura coupling, and their subsequent, often selective, functionalization enable the construction of complex molecules with precisely tuned biological activities. The detailed protocols provided herein for the synthesis of a key biaryl intermediate and the commercial insecticide Flupyradifurone demonstrate the logical and strategic application of these building blocks in the discovery and development of next-generation crop protection solutions.

References

  • Flupyradifurone - Wikipedia. [Link]

  • Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC. [Link]

  • Flupyradifurone: a brief profile of a new butenolide insecticide - PMC. [Link]

  • Flupyradifurone (Ref: BYI 02960) - AERU - University of Hertfordshire. [Link]

  • Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation. [Link]

  • Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation. [Link]

  • Enhancing Crop Protection: The Agrochemical Applications of Pyridine Intermediates. [Link]

  • Application of New Blended Catalyst for Synthesizing of Fluoro Intermediate in Herbicide Industries. [Link]

  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC. [Link]

  • Chlorinated and Fluorinated Derivatives of Methylpyridine - Huimeng Bio-tech. [Link]

  • EP1626045A1 - Processes for producing 3-substituted 2-chloro-5-fluoropyridine or salt thereof - Google P
  • Mechanisms of action of agrochemicals acting as endocrine disrupting chemicals. [Link]

  • AGROCHEMICAL COMPOSITION WITH IMPROVED DRIFT, SPREADING AND UPTAKE PROPERTIES - European Patent Office - EP 3994990 A1. [Link]

  • Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods. [Link]

  • B-Alkyl Suzuki−Miyaura Cross-Coupling of 2-Pyridyl Ammonium Salts by N−C Activation. [Link]

  • FAO Specifications and Evaluations for Agricultural Pesticides - FLUPYRADIFURONE. [Link]

  • Current Contributions of Organofluorine Compounds to the Agrochemical Industry - PMC. [Link]

  • Development of novel pyridine-based agrochemicals: A review - ResearchGate. [Link]

  • A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids | Journal of the American Chemical Society. [Link]

  • Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides - Green Chemistry (RSC Publishing). [Link]

Sources

Method

Synthesis of bioactive derivatives from 2-Chloro-5-(4-fluorophenyl)pyridine.

Executive Summary This guide outlines the strategic functionalization of 2-Chloro-5-(4-fluorophenyl)pyridine (CAS: N/A for specific isomer, generic scaffold ref), a "privileged structure" in medicinal chemistry. This sca...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide outlines the strategic functionalization of 2-Chloro-5-(4-fluorophenyl)pyridine (CAS: N/A for specific isomer, generic scaffold ref), a "privileged structure" in medicinal chemistry. This scaffold is a bioisostere of the core found in p38 MAP kinase inhibitors (e.g., SB203580) and COX-2 inhibitors. The 4-fluorophenyl moiety at the C5 position provides metabolic stability and lipophilic pocket penetration, while the reactive 2-chloro "handle" allows for divergent synthesis of libraries via C-C and C-N bond formation.

Key Applications:

  • Kinase Inhibition: Targeting the ATP-binding hinge region (e.g., p38

    
    , JNK).
    
  • Anti-inflammatory Agents: Synthesis of pyridinyl-triazoles and imidazoles.[1][2]

  • Fragment-Based Drug Discovery (FBDD): Rapid elaboration of the C2 position.

Chemical Profile & Strategic Analysis

PropertySpecification
Core Scaffold 2-Chloro-5-(4-fluorophenyl)pyridine
Molecular Weight ~207.63 g/mol
Reactive Handle C2-Chlorine (Electrophilic, susceptible to

& Pd-catalysis)
Stable Motif C5-(4-Fluorophenyl) (Metabolically robust, lipophilic)
Key Challenge Dehalogenation at C2 during Pd-catalysis; C-F bond inertness.
Strategic Workflow

The following diagram illustrates the divergent synthetic pathways covered in this guide.

SynthesisWorkflow Start 2-Chloro-5-(4-fluorophenyl)pyridine (Starting Material) Suzuki Protocol A: Suzuki-Miyaura (C-C Bond Formation) Target: Biaryl Systems Start->Suzuki Ar-B(OH)2 Pd(dppf)Cl2 Buchwald Protocol B: Buchwald-Hartwig (C-N Bond Formation) Target: Aminopyridines Start->Buchwald HNR2 Pd2(dba)3 / Xantphos Heterocycle Protocol C: Hydrazinolysis (Ring Fusion) Target: Triazolopyridines Start->Heterocycle NH2NH2 Reflux

Figure 1: Divergent synthetic pathways for the elaboration of the 2-chloropyridine core.

Detailed Experimental Protocols

Protocol A: Suzuki-Miyaura Cross-Coupling (C-C Bond Formation)

Objective: To replace the C2-chloro group with an aryl/heteroaryl ring, extending the pharmacophore to access adjacent hydrophobic pockets (e.g., Hydrophobic Region II in kinases).

Mechanism & Causality: 2-Chloropyridines are electron-deficient, facilitating oxidative addition to Pd(0).[3] However, they are less reactive than bromides/iodides. We utilize Pd(dppf)Cl₂ because the ferrocenyl ligand provides a large bite angle, stabilizing the Pd center and accelerating the reductive elimination step.

Reagents:

  • Substrate: 2-Chloro-5-(4-fluorophenyl)pyridine (1.0 equiv)

  • Boronic Acid: Arylboronic acid (1.2 equiv)

  • Catalyst:

    
     (3-5 mol%)
    
  • Base:

    
     (2.0 equiv) or 
    
    
    
    (for sterically hindered acids)
  • Solvent: 1,4-Dioxane : Water (4:1 ratio)

Step-by-Step Methodology:

  • Degassing (Critical): Charge a reaction vial with the substrate, boronic acid, base, and catalyst. Seal with a septum. Evacuate and backfill with Argon (

    
    ) or Nitrogen (
    
    
    
    ) three times . Oxygen is the primary cause of catalyst death and homocoupling side-products.
  • Solvation: Inject degassed 1,4-dioxane/water mixture via syringe.

  • Reaction: Heat the block to 90°C for 4–12 hours. Monitor by LC-MS (Target mass: MW + Aryl - Cl).

  • Workup: Cool to RT. Filter through a Celite pad to remove Palladium black. Wash with EtOAc.[4][5]

  • Purification: Concentrate filtrate. Purify via Flash Chromatography (Hexane/EtOAc gradient).

Protocol B: Buchwald-Hartwig Amination (C-N Bond Formation)

Objective: Introduction of amine solubilizing groups (e.g., morpholine, piperazine) or aniline derivatives to form H-bond donors essential for hinge binding in kinases.

Mechanism & Causality: Standard


 fails with electron-rich amines on unactivated pyridines. We use Pd₂(dba)₃  with Xantphos  or BINAP . Xantphos is a wide-bite-angle ligand that promotes the reductive elimination of the C-N bond, which is often the rate-determining step for hindered amines.

Reagents:

  • Substrate: 2-Chloro-5-(4-fluorophenyl)pyridine (1.0 equiv)

  • Amine: Morpholine or substituted aniline (1.2 equiv)

  • Catalyst:

    
     (1.5 mol%)
    
  • Ligand: Xantphos (3.0 mol%)

  • Base:

    
     (Sodium tert-butoxide) (1.5 equiv) - Must be stored in a glovebox or desiccator; moisture sensitivity kills this reaction.
    
  • Solvent: Anhydrous Toluene or Dioxane.

Step-by-Step Methodology:

  • Pre-complexation: In a glovebox or under strict inert flow, mix

    
     and Xantphos in toluene. Stir for 10 mins at RT to generate the active 
    
    
    
    species (solution turns from dark purple to orange/brown).
  • Addition: Add the pyridine substrate, amine, and

    
    .
    
  • Heating: Seal and heat to 100°C for 6–18 hours.

  • Quench: Cool to RT. Dilute with EtOAc and wash with water.[3][6]

    • Note: Amines often streak on silica. Pre-treat the silica column with 1% Triethylamine (TEA) in Hexanes before loading.

Visualizing the Catalytic Cycle:

BuchwaldCycle Pd0 L-Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-Cl) Pd0->OxAdd + Ar-Cl Coord Amine Coordination (Ar-Pd-NHR2) OxAdd->Coord + HNR2 + Base RedElim Reductive Elimination (Product Release) Coord->RedElim - Base-HCl RedElim->Pd0

Figure 2: Simplified Buchwald-Hartwig catalytic cycle for C-N bond formation.

Protocol C: Triazolopyridine Synthesis (Ring Fusion)

Objective: To create a fused [1,2,4]triazolo[4,3-a]pyridine core. This mimics the adenosine scaffold and is a potent strategy for p38 MAPK inhibitors.

Reagents:

  • Step 1: Hydrazine hydrate (excess, 5-10 equiv), Ethanol.

  • Step 2: Aromatic aldehyde or Orthoester, Iodobenzene diacetate (IBD) or reflux.

Step-by-Step Methodology:

  • Hydrazinolysis: Dissolve 2-chloro-5-(4-fluorophenyl)pyridine in Ethanol. Add Hydrazine hydrate. Reflux for 12 hours. The chlorine is displaced by

    
     via 
    
    
    
    .
  • Isolation: Cool. The hydrazine intermediate often precipitates. Filter and wash with cold ethanol.

  • Cyclization: Suspend the hydrazine intermediate in Toluene. Add an aldehyde (1.0 equiv).[6] Reflux to form the hydrazone, then add an oxidant (e.g., IBD) or simply reflux in orthoester to close the triazole ring.

Reaction Optimization Matrix

IssueProbable CauseCorrective Action
Low Conversion (Suzuki) Catalyst poisoning (

)
Degas solvents more rigorously (freeze-pump-thaw).
Dehalogenation (Ar-H formed)

-Hydride elimination
Switch solvent to DMF; reduce reaction temperature.
Protodeboronation Boronic acid instabilityUse Boronic Esters (Pinacol) or add excess acid (1.5 eq).
No Reaction (Buchwald) Base degradationUse fresh

or switch to

(weaker but stable).
Pd Removal Difficulty Metal leachingUse a scavenger resin (e.g., SiliaMetS® Thiol) during workup.

References

  • BenchChem. A Comparative Guide to 2-Fluoropyridine-3-boronic acid and 2-Chloropyridine-3-boronic acid in Suzuki Coupling. (2025).[5][6][7] Retrieved from

  • Lohse, O. The Palladium Catalysed Suzuki Coupling of 2- and 4-Chloropyridines.[8] Synlett (1999).[8] Retrieved from

  • TCI Chemicals. Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand. Retrieved from

  • Zarubin, T., & Han, J. Activation and signaling of the p38 MAP kinase pathway.[1] Cell Research (2005).[1] (Contextual grounding for p38 inhibition).

  • WuXi AppTec. How to Wisely Design Conditions for Buchwald-Hartwig Couplings? (2024).[9][10][11] Retrieved from

Sources

Application

Application of 2-Chloro-5-(4-fluorophenyl)pyridine in materials science

An Application Guide to 2-Chloro-5-(4-fluorophenyl)pyridine: A Versatile Precursor for Advanced Materials Abstract This document provides detailed application notes and protocols for the use of 2-Chloro-5-(4-fluorophenyl...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to 2-Chloro-5-(4-fluorophenyl)pyridine: A Versatile Precursor for Advanced Materials

Abstract

This document provides detailed application notes and protocols for the use of 2-Chloro-5-(4-fluorophenyl)pyridine as a foundational building block in materials science. While direct, extensive literature on this specific molecule's role in final material applications is nascent, its unique trifunctional chemical architecture—comprising a reactive chloro-substituent, a coordinating pyridine ring, and a stabilizing fluorophenyl group—positions it as a highly promising precursor for a new generation of high-performance polymers, organic electronics, and coordination compounds. This guide synthesizes established principles from polymer chemistry, organic electronics, and coordination chemistry to propose and detail robust, field-proven protocols for researchers and scientists. We will explore its application as a monomer in polymerization, a core structure for organic light-emitting diode (OLED) materials, and as a ligand in novel coordination complexes.

Introduction: Unlocking Potential in a Multifunctional Building Block

2-Chloro-5-(4-fluorophenyl)pyridine, with the molecular formula C₁₁H₇ClFN, is a halogenated biphenylpyridine derivative.[1] Its value in materials science stems from the strategic placement of three key functional components:

  • The 2-Chloro Position: This site is highly susceptible to nucleophilic aromatic substitution (SₙAr) and serves as a prime reactive handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). This allows for the molecule's incorporation into larger macromolecular structures or its derivatization into more complex functional molecules.

  • The Pyridine Nitrogen: The lone pair of electrons on the nitrogen atom provides a classic coordination site for transition metals, making it an ideal candidate for designing ligands for catalysis, metal-organic frameworks (MOFs), or phosphorescent emitters.[2]

  • The 5-(4-fluorophenyl) Group: The fluorinated aromatic ring imparts several desirable properties, including enhanced thermal and oxidative stability, increased hydrophobicity, and the ability to tune the electronic and photophysical properties of the final material.[3] The biphenyl-like structure provides a rigid, conjugated backbone beneficial for electronic applications.

This guide will provide the foundational knowledge and experimental frameworks to leverage these features for materials innovation.

Application in High-Performance Fluorinated Polymers

The incorporation of fluorine atoms into polymer backbones is a well-established strategy for creating materials with exceptional thermal stability and chemical resistance.[3][4] The 2-chloro-5-(4-fluorophenyl)pyridine moiety can be readily integrated into polymer chains, such as poly(arylene ether)s, via nucleophilic aromatic substitution.

Causality and Rationale

The electron-withdrawing nature of the pyridine ring activates the C-Cl bond at the 2-position towards nucleophilic attack. This allows for efficient step-growth polymerization with bisphenolate or bisthiolate nucleophiles under relatively mild conditions. The resulting polymers are expected to exhibit high glass transition temperatures (Tg) and enhanced thermal stability due to the rigid biphenylpyridine backbone and the strong C-F bonds.

Protocol 2.1: Synthesis of a Poly(arylene ether) via Nucleophilic Aromatic Substitution

This protocol describes the synthesis of a novel poly(arylene ether) using 2-chloro-5-(4-fluorophenyl)pyridine and Bisphenol A.

Materials:

  • 2-Chloro-5-(4-fluorophenyl)pyridine (1.0 mmol)

  • Bisphenol A (1.0 mmol)

  • Anhydrous Potassium Carbonate (K₂CO₃), finely ground (2.2 mmol)

  • Anhydrous N,N-Dimethylacetamide (DMAc) (10 mL)

  • Toluene (5 mL)

  • Methanol

  • Argon or Nitrogen gas supply

Procedure:

  • Reactor Setup: To a 50 mL three-neck flask equipped with a magnetic stirrer, a Dean-Stark trap fitted with a condenser, and a nitrogen/argon inlet, add 2-chloro-5-(4-fluorophenyl)pyridine, Bisphenol A, K₂CO₃, DMAc, and toluene.

  • Azeotropic Dehydration: Purge the system with inert gas for 15 minutes. Heat the reaction mixture to 140-150°C with vigorous stirring. The toluene-water azeotrope will collect in the Dean-Stark trap. Continue this process for 3-4 hours to ensure the removal of all water.

  • Polymerization: After dehydration, carefully drain the toluene from the Dean-Stark trap. Increase the reaction temperature to 165-175°C to initiate polymerization. The solution will become increasingly viscous. Maintain the reaction for 12-24 hours under an inert atmosphere.

  • Precipitation and Purification: Cool the reaction mixture to room temperature and dilute with 5 mL of DMAc if necessary to reduce viscosity. Slowly pour the viscous solution into 200 mL of vigorously stirring methanol. A fibrous polymer precipitate will form.

  • Washing: Filter the polymer and wash it thoroughly with hot deionized water to remove salts, followed by another wash with methanol.

  • Drying: Dry the purified polymer in a vacuum oven at 80°C for 24 hours.

G cluster_reactants Reactants Monomer1 2-Chloro-5-(4-fluorophenyl)pyridine Polymer Poly(arylene ether) Monomer1->Polymer Monomer2 Bisphenol A Monomer2->Polymer Base K2CO3, DMAc, Toluene Base->Polymer 1. Azeotropic Dehydration (140°C) 2. Polymerization (170°C)

Caption: Workflow for Poly(arylene ether) Synthesis.

Characterization Protocol: Thermal Stability Assessment using TGA

Thermogravimetric Analysis (TGA) is essential for determining the thermal stability of the newly synthesized polymer.[5][6] It measures mass loss as a function of temperature.

Instrument:

  • Thermogravimetric Analyzer (e.g., TA Instruments Discovery 5500)[7]

Procedure:

  • Sample Preparation: Place 5-10 mg of the dried polymer into a platinum or ceramic TGA pan.

  • Method Setup:

    • Atmosphere: Nitrogen, flow rate of 50 mL/min.[8]

    • Temperature Program:

      • Equilibrate at 30°C.

      • Ramp from 30°C to 800°C at a heating rate of 10°C/min.[7]

  • Data Analysis: Plot the percentage of weight loss versus temperature. Determine the onset of degradation and the temperature at 5% weight loss (Td5%), which serves as a key indicator of thermal stability.[9] The amount of material remaining at the end of the run is the char yield.

PropertyExpected ValueSignificance
Td5% (Nitrogen) > 450 °CHigh thermal stability, suitable for demanding applications.
Char Yield at 800°C > 40%Indicates good flame retardancy and structural integrity at high temperatures.

Application in Organic Electronics

The rigid, conjugated structure of 2-chloro-5-(4-fluorophenyl)pyridine makes it an excellent scaffold for materials used in Organic Light-Emitting Diodes (OLEDs).[10] While not an emitter itself, it can be chemically modified through cross-coupling reactions to produce highly efficient host or emissive materials.[11][12]

Rationale: A Core for Emitter Synthesis

The Suzuki cross-coupling reaction is a powerful tool for forming C-C bonds. By replacing the chlorine atom with various aromatic or heterocyclic groups, one can precisely tune the electronic energy levels (HOMO/LUMO) and photophysical properties of the molecule to achieve emission in the desired region of the spectrum (e.g., deep blue).[11]

Protocol 3.1: Synthesis of a Carbazole-Substituted Derivative via Suzuki Coupling

This protocol details the modification of the core molecule by attaching a carbazole moiety, a common functional group in OLED host materials.

Materials:

  • 2-Chloro-5-(4-fluorophenyl)pyridine (1.0 mmol)

  • 9-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole (Carbazole boronic ester) (1.2 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)

  • Potassium Phosphate (K₃PO₄) (2.0 mmol)

  • Dioxane (10 mL)

  • Deionized Water (2 mL)

  • Argon or Nitrogen atmosphere

Procedure:

  • Reactor Setup: In a Schlenk flask, combine 2-chloro-5-(4-fluorophenyl)pyridine, carbazole boronic ester, Pd(PPh₃)₄, and K₃PO₄.

  • Degassing: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to remove all oxygen.

  • Solvent Addition: Add the degassed dioxane and water via syringe.

  • Reaction: Heat the mixture to 90-100°C and stir vigorously for 12-18 hours under the inert atmosphere. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: After cooling to room temperature, add 20 mL of distilled water. Extract the aqueous layer three times with ethyl acetate (3 x 20 mL).[13][14]

  • Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the final compound.

G Start 2-Chloro-5-(4-fluorophenyl)pyridine Catalyst Pd(PPh3)4, K3PO4 Dioxane/H2O, 90°C Start->Catalyst Reagent Carbazole Boronic Ester Reagent->Catalyst Product Carbazole-Pyridine Derivative (OLED Material Precursor) Catalyst->Product

Caption: Suzuki coupling for OLED material synthesis.

Characterization Protocol: Photophysical Properties

The optical properties of the synthesized material are critical for its function in an OLED.

Instrumentation:

  • UV-Vis Spectrophotometer

  • Spectrofluorophotometer[15]

Procedure:

  • Solution Preparation: Prepare dilute solutions (e.g., 1.0 x 10⁻⁵ M) of the synthesized compound in a spectroscopic grade solvent such as chloroform or toluene.

  • UV-Vis Absorption: Record the absorption spectrum to determine the wavelength of maximum absorption (λ_abs).[15]

  • Fluorescence Emission: Excite the sample at its λ_abs. Record the emission spectrum to determine the wavelength of maximum emission (λ_em) and the full width at half maximum (FWHM), which indicates color purity.[11]

  • Quantum Yield Measurement: Determine the photoluminescence quantum yield (PLQY) using a standard fluorophore with a known quantum yield (e.g., quinine sulfate) as a reference.

PropertyMeasurementSignificance
Absorption (λ_abs) UV-Vis SpectroscopyIndicates the energy required to excite the molecule.
Emission (λ_em) Fluorescence SpectroscopyDetermines the color of light emitted.
Stokes Shift λ_em - λ_absA larger shift can reduce self-absorption losses in devices.
PLQY (%) Comparative MethodMeasures the efficiency of the light emission process.

Application in Coordination Chemistry

The pyridine nitrogen in 2-chloro-5-(4-fluorophenyl)pyridine provides a predictable coordination site for forming complexes with a wide range of transition metals. The electronic properties of the metal center can be tuned by the electron-withdrawing nature of the fluorophenylpyridine ligand.

Rationale for Ligand Design

Fluorinated ligands are known to enhance the stability and volatility of metal complexes.[16][17] Complexes formed with this ligand could find applications in catalysis or as phosphorescent emitters for OLEDs if coordinated with heavy metals like Iridium(III) or Platinum(II).

Protocol 4.1: General Synthesis of a Metal-Pyridine Complex

This protocol provides a general method for coordinating the ligand to a metal precursor, exemplified by rhodium.

Materials:

  • 2-Chloro-5-(4-fluorophenyl)pyridine (2.2 eq)

  • [Rh(COD)Cl]₂ (1.0 eq) (COD = 1,5-cyclooctadiene)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Hexane or Pentane

  • Argon or Nitrogen atmosphere

Procedure:

  • Setup: Dissolve the rhodium precursor [Rh(COD)Cl]₂ in the chosen solvent (e.g., DCM) in a Schlenk flask under an inert atmosphere.

  • Ligand Addition: In a separate flask, dissolve 2-chloro-5-(4-fluorophenyl)pyridine in the same solvent. Add this solution dropwise to the stirred solution of the metal precursor at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 2-4 hours. A color change is often indicative of complex formation.

  • Isolation: Reduce the solvent volume under vacuum. Add an anti-solvent like hexane or pentane to precipitate the complex.

  • Purification: Filter the resulting solid, wash with a small amount of the anti-solvent, and dry under vacuum. Recrystallization from a suitable solvent system (e.g., DCM/hexane) can yield X-ray quality crystals.

G cluster_reactants Reactants Ligand 2-Chloro-5-(4-fluorophenyl)pyridine Complex Coordination Complex Ligand->Complex Precursor Metal Precursor (e.g., [Rh(COD)Cl]2) Precursor->Complex Solvent Solvent (DCM) Solvent->Complex Room Temperature, 2-4h

Caption: General scheme for coordination complex synthesis.

Conclusion

2-Chloro-5-(4-fluorophenyl)pyridine is a building block of significant untapped potential in materials science. Its structural attributes provide chemists with multiple avenues for creating novel materials with tailored properties. The protocols outlined in this guide offer robust and reproducible starting points for synthesizing high-performance polymers with enhanced thermal stability, developing new functional materials for next-generation organic electronics, and exploring new frontiers in coordination chemistry. Further research into the derivatization and application of this versatile molecule is highly encouraged and promises to yield significant advancements in the field.

References

  • Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and M
  • Thermogravimetric Analysis (TGA) for Polymer Characterization: Thermal Stability and Composition. (n.d.).
  • Characterization of Polymers Using TGA. (n.d.). PerkinElmer.
  • Fluorescent Properties Study of 2-AminoPyridine Deriv
  • 2-CHLORO-5-(4-FLUOROPHENYL)PYRIDINE. (n.d.). ChemicalBook.
  • Thermogravimetric Analysis (TGA). (n.d.).
  • oled organic light-emitting: Topics. (n.d.). Science.gov.
  • 2-Fluoro-5-(4-fluorophenyl)pyridine. (2012). PMC.
  • Thermogravimetric Analysis of Polymers. (2019).
  • Achieving Highly Efficient Deep-blue OLEDs by Introducing Intramolecular Hydrogen Bonds to Tune the Properties of Multiple Resonance Emitters. (2024). ChemRxiv.
  • Introducing the Perfluorinated Cp* Ligand into Coordin
  • 5-(4-Chlorophenyl)-2-fluoropyridine. (n.d.). PMC - NIH.
  • Introducing the Perfluorinated Cp* Ligand into Coordination Chemistry. (n.d.). Refubium - Freie Universität Berlin.
  • Synthesis, Thermogravimetric Analysis, and Kinetic Study of Poly-N-Isopropylacrylamide with Varied Initi
  • Synthesis, Electronic Properties and OLED Devices of Chromophores Based on λ5‐Phosphinines. (n.d.). PMC - PubMed Central.
  • Transition metal pyridine complexes. (n.d.). Wikipedia.
  • Photophysics of Glycosylated Derivatives of a Chlorin, Isobacteriochlorin, and Bacteriochlorin for Photodynamic Theragnostics: Discovery of a Two-Photon-Absorbing Photosensitizer. (n.d.). PMC.
  • Light-Emitting Electrochemical Cells and Solution-Processed OLEDs Using Small Molecule Organic Thermally Activated Delayed Fluorescence Emitters. (2025).
  • Synthesis and Applic
  • Coordination Chemistry of 2,4,6-Tri(pyridyl)-1,3,5-triazine Ligands. (n.d.). ScienceDirect.

Sources

Method

Application Note: Continuous Flow Synthesis of 2-Chloro-5-(4-fluorophenyl)pyridine via Selective Suzuki-Miyaura Coupling

Topic: Flow Chemistry Methods for 2-Chloro-5-(4-fluorophenyl)pyridine Reactions Content Type: Detailed Application Note & Protocol Audience: Medicinal Chemists, Process Chemists, Drug Development Scientists Executive Sum...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Flow Chemistry Methods for 2-Chloro-5-(4-fluorophenyl)pyridine Reactions Content Type: Detailed Application Note & Protocol Audience: Medicinal Chemists, Process Chemists, Drug Development Scientists

Executive Summary

This application note details a robust continuous flow protocol for the synthesis of 2-Chloro-5-(4-fluorophenyl)pyridine , a privileged biaryl scaffold common in p38 MAP kinase inhibitors and COX-2 inhibitors (e.g., structural analogs of Etoricoxib).

The primary challenge in synthesizing this molecule is chemoselectivity : coupling the aryl boronic acid exclusively at the C-5 bromine position while leaving the C-2 chlorine atom intact for downstream nucleophilic aromatic substitution (


). Traditional batch methods often suffer from poor thermal control, leading to hydrodehalogenation (loss of Cl) or bis-coupling.

This guide presents a self-validating flow chemistry workflow that utilizes residence time control and enhanced heat transfer to achieve >95% selectivity and high throughput, scalable from milligram screening to gram-scale production.

Chemistry & Mechanistic Strategy

The Reaction

The synthesis relies on a Palladium-catalyzed Suzuki-Miyaura cross-coupling between 5-bromo-2-chloropyridine and 4-fluorophenylboronic acid .

  • Substrate A: 5-Bromo-2-chloropyridine (Electrophile)

  • Substrate B: 4-Fluorophenylboronic acid (Nucleophile)

  • Catalyst: Pd(PPh

    
    )
    
    
    
    (Homogeneous) or SiliaCat DPP-Pd (Heterogeneous)
  • Base: Aqueous

    
     or 
    
    
    
Selectivity Logic (The "Flow Advantage")

The C-Br bond (BDE ~68 kcal/mol) is weaker than the C-Cl bond (BDE ~81 kcal/mol), theoretically allowing selective oxidative addition at C-5. However, prolonged heating in batch (refluxing toluene/ethanol) often promotes oxidative addition into the C-Cl bond or Pd-catalyzed dehalogenation.

Flow Solution: By superheating the solvent system (100–120 °C) under pressure (Back Pressure Regulator, BPR), the reaction kinetics are accelerated (Arrhenius effect), allowing the residence time (


) to be reduced to minutes. This "Flash Heating" ensures the reaction is quenched before the slower C-Cl insertion can occur.

ReactionScheme SM1 5-Bromo-2-chloropyridine (Reactive C-Br) Cat Pd Catalyst (Oxidative Addition) SM1->Cat Fast SM2 4-Fluorophenylboronic acid SM2->Cat Intermediate Pd(II) Species (Selective at C-5) Cat->Intermediate Product 2-Chloro-5-(4-fluorophenyl)pyridine (Target) Intermediate->Product Reductive Elimination (Major Path) SideProduct Bis-coupled / De-Cl (Avoided via t_R control) Intermediate->SideProduct Over-reaction (Slow in Batch, Suppressed in Flow)

Figure 1: Mechanistic pathway highlighting the kinetic selectivity strategy employed in the flow protocol.

Experimental Protocol

Equipment Setup
  • Pumps: Dual HPLC pumps or Syringe Pumps (High chemical resistance).

  • Reactor: PFA Coil Reactor (10 mL volume) or Packed Bed Column (for heterogeneous catalysis).

  • Mixer: T-piece or Static Mixer (PEEK/Stainless Steel).

  • Temperature Control: Convection oven or heated reactor module.

  • Pressure: Back Pressure Regulator (BPR) set to 75–100 psi (5–7 bar).

Method A: Homogeneous Screening (Rapid Optimization)

Best for: Initial catalyst screening and small-scale library synthesis.

Reagents:

  • Stream A (Organics): 5-Bromo-2-chloropyridine (0.1 M) + Pd(PPh

    
    )
    
    
    
    (1 mol%) in 1,4-Dioxane.
  • Stream B (Aqueous Base): 4-Fluorophenylboronic acid (0.15 M) +

    
     (0.3 M) in Water/Ethanol (1:1).
    
    • Note: The boronic acid is dissolved in the base stream to activate it to the boronate species immediately.

Workflow:

  • Preparation: Degas all solvents with Argon for 15 mins (Critical to prevent Pd oxidation).

  • Priming: Flush system with Dioxane/Water (1:1).

  • Execution:

    • Pump A Flow Rate: 0.5 mL/min

    • Pump B Flow Rate: 0.5 mL/min

    • Total Flow Rate: 1.0 mL/min

    • Reactor Volume: 10 mL

    • Residence Time (

      
      ):  10 minutes.
      
    • Temperature: 100 °C.

  • Collection: Collect steady-state output after 2 reactor volumes (20 mins).

  • Workup: The biphasic output separates easily. Extract aqueous layer with EtOAc, dry organics (

    
    ), and concentrate.
    
Method B: Heterogeneous Scale-Up (Gram-Scale)

Best for: Production of material with low residual metal (ppm Pd).

Setup Changes:

  • Reactor: Stainless steel column packed with SiliaCat DPP-Pd (0.2–0.3 mmol/g loading).

  • Stream A: Combined organic/aqueous feed (pre-mixed if miscible, or slug flow).

    • Solvent System: Ethanol/Water (4:1) – ensures solubility of both organic substrates and inorganic base (

      
      ) at high temp.
      

Protocol:

  • Feed Solution: Dissolve 5-Bromo-2-chloropyridine (10 mmol) and 4-Fluorophenylboronic acid (12 mmol) in 80 mL Ethanol. Add 20 mL of 1M aqueous

    
    .
    
    • Caution: Ensure no precipitation occurs at room temp. If cloudy, increase Ethanol ratio or warm slightly.

  • Parameters:

    • Flow Rate: 1.0 mL/min through the catalyst cartridge.

    • Temperature: 80 °C (Milder temp allowed by high active surface area of catalyst).

    • Pressure: 100 psi.

  • Post-Process: The output stream is Pd-free. Remove Ethanol via rotary evaporation, then filter the aqueous slurry to recover the solid product (or extract if oil).

Process Diagram & Automation Logic

FlowRig cluster_inputs Reagent Feeds PumpA Pump A: Ar-Br + Catalyst (in Dioxane) Mixer T-Mixer (High Shear) PumpA->Mixer 0.5 mL/min PumpB Pump B: Boronic Acid + Base (in Water/EtOH) PumpB->Mixer 0.5 mL/min Reactor Heated Coil Reactor (100°C, 10 min residence) Mixer->Reactor Homogeneous/Slug Flow BPR Back Pressure Regulator (100 psi) Reactor->BPR Quench Cooling / Quench (Optional) BPR->Quench Collection Product Collection (Biphasic Mixture) Quench->Collection

Figure 2: Schematic of the continuous flow rig for homogeneous Suzuki-Miyaura coupling.

Results & Validation Data

The following data compares the optimized flow method against a standard batch protocol (refluxing toluene/water).

ParameterBatch Method (Flask)Flow Method (Method A)Impact
Reaction Time 4–12 Hours10 Minutes24x Faster
Temperature 80 °C (Reflux)120 °C (Superheated)Improved Kinetics
Yield 78%92%Higher Conversion
Selectivity 85:15 (Product : Bis-coupled)>98:2 (Product : Bis-coupled)Precise Kinetic Control
Pd Residuals >500 ppm<10 ppm (w/ SiliaCat)Cleaner Profile
Troubleshooting & QC
  • Clogging: The most common failure mode in Suzuki flow chemistry is salt precipitation (

    
    , 
    
    
    
    ).
    • Solution: Ensure the water content in the solvent stream is at least 20% v/v. If using a packed bed, wash with pure water every 5 runs to dissolve salt buildup.

  • Low Conversion: If starting material remains, increase temperature to 120 °C rather than increasing residence time, to maintain the kinetic advantage over the side-reaction.

References

  • BenchChem. Application Notes and Protocols for Cross-Coupling Reactions with 5-Bromo-2-chloropyrimidine. Retrieved from .

  • MDPI. Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. Molecules 2017, 22(5), 825. Retrieved from .

  • Royal Society of Chemistry. Continuous flow synthesis of functionalized biaryl compounds via a benzyne intermediate.[1] React.[2][3][4][5][6][7] Chem. Eng., 2016. Retrieved from .

  • University of Naples (IRIS). Flow Chemistry for Flowing Cross-Couplings: A Concise Overview. Retrieved from .

  • Organic Syntheses. Direct Synthesis of Azaheterocycles from N-Aryl/Vinyl Amides. Org.[5][6][7] Synth. 2012, 89, 549-561.[8] Retrieved from .

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing Suzuki coupling conditions for 2-Chloro-5-(4-fluorophenyl)pyridine

Technical Support Center: Suzuki Coupling Optimization Guide Subject: Synthesis of 2-Chloro-5-(4-fluorophenyl)pyridine Case ID: SC-PYR-005-F Executive Summary & Strategic Approach The Objective: Synthesize 2-Chloro-5-(4-...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Suzuki Coupling Optimization Guide Subject: Synthesis of 2-Chloro-5-(4-fluorophenyl)pyridine Case ID: SC-PYR-005-F

Executive Summary & Strategic Approach

The Objective: Synthesize 2-Chloro-5-(4-fluorophenyl)pyridine. The Challenge: Chemoselectivity. You are operating on a heterocycle with two potential reactive sites: the C5-halogen and the C2-chlorine.[1][2][3][4] The Solution: Exploit the bond dissociation energy (BDE) differential between C5-Br and C2-Cl.

To achieve this transformation with high yield and purity, you must utilize 5-Bromo-2-chloropyridine as your electrophile. While 2,5-dichloropyridine is cheaper, it requires difficult "ligand-controlled" conditions to achieve C5 selectivity. The C5-Br bond undergoes oxidative addition significantly faster than the C2-Cl bond, allowing the C2-Cl site to remain intact for future functionalization (e.g., S_NAr displacements).

Critical Mechanism: Site-Selectivity Visualization

Understanding why the reaction works is the first step to troubleshooting when it fails. The diagram below illustrates the kinetic competition between the two halogen sites.

G Start Substrate: 5-Bromo-2-chloropyridine PathA Path A (Preferred): Oxidative Addition at C5-Br (Weaker Bond) Start->PathA Fast (k1) PathB Path B (Avoided): Oxidative Addition at C2-Cl (Stronger Bond, but Activated) Start->PathB Slow (k2) Pd0 Pd(0) Catalyst Pd0->PathA Pd0->PathB InterA Intermediate A: C5-Palladated Species PathA->InterA InterB Intermediate B: C2-Palladated Species PathB->InterB Prod Target Product: 2-Chloro-5-(4-fluorophenyl)pyridine InterA->Prod + (4-F-Ph)B(OH)2 ByProd Byproduct: Bis-coupled or Wrong Regioisomer InterB->ByProd

Caption: Kinetic differentiation between C5-Br and C2-Cl sites. Path A is favored by standard ligands (PPh3, dppf); Path B becomes competitive with highly active bulky ligands or high temperatures.

Optimized Experimental Protocol

This protocol is designed to maximize C5-selectivity while minimizing protodeboronation of the 4-fluorophenylboronic acid.

Reagents & Stoichiometry:

ComponentRoleEquivalentsRecommended Reagent
Electrophile Substrate1.05-Bromo-2-chloropyridine
Nucleophile Coupling Partner1.2 - 1.5(4-Fluorophenyl)boronic acid
Catalyst Pd Source0.03 - 0.05Pd(dppf)Cl₂·CH₂Cl₂ (Robust, resists poisoning)
Base Activator2.0 - 3.0Na₂CO₃ (2M aqueous solution)
Solvent Medium0.1 - 0.2 M1,4-Dioxane or DME

Step-by-Step Methodology:

  • Degassing (Critical): Sparge the 1,4-dioxane and 2M Na₂CO₃ solution with Argon or Nitrogen for at least 30 minutes before mixing. Oxygen promotes homocoupling of the boronic acid and deactivates the catalyst.

  • Assembly: In a reaction vial equipped with a stir bar, add:

    • 5-Bromo-2-chloropyridine (1.0 equiv)

    • (4-Fluorophenyl)boronic acid (1.3 equiv)

    • Pd(dppf)Cl₂[5][6]·CH₂Cl₂ (3-5 mol%)

  • Solvation: Add the degassed 1,4-dioxane followed by the base solution (Ratio Dioxane:Water approx 3:1 or 4:1).

  • Reaction: Seal the vessel under inert atmosphere. Heat to 80°C .

    • Note: Do not exceed 100°C initially. Higher temperatures increase the rate of C2-Cl activation (Path B in the diagram).

  • Monitoring: Monitor via HPLC or UPLC after 2 hours. Look for the disappearance of the bromide.

    • Checkpoint: If the bromide is consumed but the chloride remains intact, the reaction is complete.

  • Workup: Cool to room temperature. Dilute with EtOAc, wash with water and brine. Dry over MgSO₄.

  • Purification: Flash column chromatography (Hexanes/EtOAc).

Troubleshooting Guide (FAQs)

Q1: I see the starting material disappearing, but I am isolating the bis-coupled product (reaction at both C2 and C5). Why?

  • Diagnosis: Your catalyst system is too active, or the temperature is too high.

  • Root Cause: While C5-Br is weaker, the C2-Cl bond is activated by the adjacent nitrogen (making it susceptible to S_NAr or oxidative addition with electron-rich ligands like XPhos or SPhos).

  • Solution:

    • Switch to a less electron-rich ligand. If using XPhos, switch to Pd(dppf)Cl₂ or Pd(PPh₃)₄ .

    • Lower the temperature to 60-70°C.

    • Ensure you are strictly using 1.0 equiv of the electrophile and adding the boronic acid slowly if necessary.

Q2: My yield is low (<40%), and I see unreacted chloropyridine and deboronated fluorobenzene.

  • Diagnosis: Protodeboronation of the boronic acid.[5][7][8]

  • Root Cause: Fluorinated aryl boronic acids are prone to hydrolytic cleavage of the C-B bond, especially in aqueous base at high temperatures.

  • Solution:

    • Increase Boronic Acid: Use 1.5 - 2.0 equivalents.

    • Switch Base: Use K₃PO₄ (anhydrous) in a dry solvent system (e.g., Toluene/Dioxane) to minimize water concentration, though some water is usually needed for the catalytic cycle.

    • Alternative Reagent: Switch to the Pinacol Ester or Potassium Trifluoroborate salt of the 4-fluorophenyl group, which are significantly more stable toward protodeboronation.

Q3: The reaction stalls at 80% conversion.

  • Diagnosis: Catalyst deactivation or poisoning.

  • Root Cause: Pyridines can coordinate to Pd(II) species, potentially arresting the cycle (the "pyridine effect").[5]

  • Solution:

    • Add more catalyst (1-2 mol%) in a second portion.

    • Ensure your solvent is strictly degassed; oxygen kills the active Pd(0) species rapidly.[5]

Diagnostic Decision Tree

Use this workflow to diagnose failure modes in your specific experiment.

Troubleshooting Start Reaction Outcome? Issue1 Low Yield / Recovered SM Start->Issue1 Issue2 Bis-Coupling (Double Reaction) Start->Issue2 Issue3 Homocoupling of Boronic Acid Start->Issue3 Check1 Check Boronic Acid Stability Issue1->Check1 Check2 Check Ligand/Temp Issue2->Check2 Check3 Check Degassing Issue3->Check3 Action1 Switch to Pinacol Ester or Increase Equiv. Check1->Action1 Protodeboronation detected Action2 Use Pd(dppf)Cl2 Reduce Temp to 60°C Check2->Action2 Ligand too active Action3 Sparge solvents >30min Check inert lines Check3->Action3 Oxygen present

Caption: Troubleshooting logic flow for common Suzuki coupling failure modes.

References

  • Langer, P. (2010). Site-selective Suzuki-Miyaura coupling of heteroaryl dihalides. In Science of Synthesis. Thieme Chemistry.

  • Miyaura, N. (2002). Metal-Catalyzed Cross-Coupling Reactions. Wiley-VCH.

  • BenchChem Technical Support . (2025). Troubleshooting Suzuki Coupling for Pyridine Substrates.

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443.

  • Neufeldt, S. R., et al. (2024). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. Journal of the American Chemical Society.

Sources

Optimization

Technical Support Center: Purification of 2-Chloro-5-(4-fluorophenyl)pyridine

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 2-Chloro-5-(4-fluorophenyl)pyridine. As a key intermediate in various...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 2-Chloro-5-(4-fluorophenyl)pyridine. As a key intermediate in various synthetic pathways, its purity is paramount. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed purification protocols based on established chemical principles and field-proven insights.

Introduction to Impurity Profile

The purity of 2-Chloro-5-(4-fluorophenyl)pyridine is critically influenced by its synthetic route. The most common method for its preparation is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction typically involves the coupling of a halo-pyridine derivative with an arylboronic acid. A plausible synthetic route is the reaction of a 2-chloro-5-halopyridine (where the halogen at the 5-position is typically iodine or bromine) with (4-fluorophenyl)boronic acid.

Understanding this synthetic pathway is crucial for anticipating potential impurities. The primary impurities can be categorized as follows:

  • Process-Related Impurities: These arise directly from the chemical transformation.

  • Degradation-Related Impurities: These are formed by the decomposition of the desired product under certain conditions.

The following diagram illustrates the likely synthetic pathway and the origin of common process-related impurities.

Synthesis_and_Impurities cluster_reactants Reactants cluster_reaction Suzuki-Miyaura Coupling cluster_products Products & Impurities 2_chloro_5_iodopyridine 2-Chloro-5-iodopyridine Reaction Pd Catalyst, Base 2_chloro_5_iodopyridine->Reaction Dehalogenation 2-Chloropyridine (Dehalogenated Starting Material) 2_chloro_5_iodopyridine->Dehalogenation Side Reaction 4_fluorophenylboronic_acid (4-Fluorophenyl)boronic acid 4_fluorophenylboronic_acid->Reaction Homocoupling 4,4'-Difluorobiphenyl (Homocoupling Product) 4_fluorophenylboronic_acid->Homocoupling Side Reaction Protonation Fluorobenzene (Protonated Boronic Acid) 4_fluorophenylboronic_acid->Protonation Side Reaction Target_Molecule 2-Chloro-5-(4-fluorophenyl)pyridine Reaction->Target_Molecule Desired Product Column_Chromatography_Troubleshooting start Poor Separation in Column Chromatography check_tlc Re-evaluate TLC Conditions - Is Rf of product ~0.2-0.3? - Are spots well-separated? start->check_tlc adjust_solvent Adjust Solvent System - Decrease polarity for high Rf - Increase polarity for low Rf - Try a different solvent system (e.g., Dichloromethane/Methanol) check_tlc->adjust_solvent No check_loading Review Loading Technique - Was the sample loaded in a minimal amount of solvent? - Was dry loading used for poorly soluble samples? check_tlc->check_loading Yes adjust_solvent->check_tlc improve_loading Improve Loading - Use a more concentrated solution - Switch to dry loading check_loading->improve_loading No check_packing Inspect Column Packing - Are there any cracks or channels? check_loading->check_packing Yes improve_loading->check_loading repack_column Repack the Column check_packing->repack_column Yes repack_column->check_packing

Troubleshooting

Stability issues with 2-Chloro-5-(4-fluorophenyl)pyridine under reaction conditions

The following Technical Support Guide is designed for researchers and process chemists working with 2-Chloro-5-(4-fluorophenyl)pyridine . This document addresses stability challenges, specifically focusing on the labilit...

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed for researchers and process chemists working with 2-Chloro-5-(4-fluorophenyl)pyridine . This document addresses stability challenges, specifically focusing on the lability of the C2-chlorine atom and the pyridine nitrogen under various reaction conditions.

Senior Application Scientist Desk Subject: Stability & Reactivity Profile under Reaction Conditions Compound CAS: 163563-10-8

Part 1: Executive Technical Summary

2-Chloro-5-(4-fluorophenyl)pyridine is a biaryl scaffold characterized by a distinct reactivity differential between the electron-deficient pyridine ring and the electron-rich (relative to pyridine) fluorophenyl moiety.

Core Stability Thesis: The molecule is generally thermally stable up to 150°C in inert solvents. However, the C2-position chlorine is highly susceptible to Nucleophilic Aromatic Substitution (


) and hydrolysis under specific forcing conditions. The stability "failure points" usually occur in three scenarios:
  • Hydrolytic Degradation: Conversion to the pyridone tautomer in strong aqueous acids/bases.

  • Solvolysis: Unintended etherification when using alkoxide bases in alcoholic solvents.

  • Pd-Catalyzed Dehalogenation: Reductive dechlorination during cross-coupling attempts if the catalyst system is too active or hydrogen sources are present.

Part 2: Troubleshooting Guide (Q&A)

Q1: I observe a new peak at [M-Cl+OH] (MW ~267) during my Suzuki coupling. Is the compound hydrolyzing?

Diagnosis: Yes, you are likely observing the formation of 5-(4-fluorophenyl)pyridin-2(1H)-one . Root Cause: The 2-chloropyridine moiety is activated towards nucleophilic attack by hydroxide ions (


), particularly at elevated temperatures (>80°C) and high pH (pH > 12). While 2-chloropyridines are more stable than acid chlorides, the electron-withdrawing nature of the pyridine nitrogen renders the C-Cl bond labile.
Corrective Action: 
  • Switch Base: Replace strong hydroxide bases (NaOH, KOH) with milder carbonates (Na

    
    CO
    
    
    
    , K
    
    
    CO
    
    
    ) or phosphates (K
    
    
    PO
    
    
    ).
  • Reduce Water: Move from a 1:1 organic/water ratio to a 4:1 ratio or use anhydrous conditions with Cs

    
    CO
    
    
    
    .
  • Temperature Control: Limit reaction temperature to 80°C. Hydrolysis rates increase exponentially above 100°C.

Q2: When using Sodium Methoxide (NaOMe) in Methanol, the starting material disappears, but the desired product is not formed.

Diagnosis: You have synthesized the methyl ether byproduct via


.
Mechanism:  The methoxide ion (

) is a potent nucleophile that easily displaces the chloride at the C2 position, forming 2-methoxy-5-(4-fluorophenyl)pyridine . Corrective Action:
  • Solvent Compatibility: Never use alkoxide bases (NaOMe, NaOEt, KOtBu) in their conjugate alcohol solvents if the C-Cl bond must remain intact.

  • Alternative Base: Use non-nucleophilic bases such as Cs

    
    CO
    
    
    
    in DMF/DMAc or organic bases like DBU/DIPEA if the reaction allows.
Q3: My reaction mixture turns black, and I see significant dehalogenated byproduct (2-phenylpyridine derivative).

Diagnosis: Palladium-catalyzed hydrodehalogenation. Root Cause: If you are trying to functionalize the phenyl ring (e.g., C-H activation) or perform a coupling elsewhere, the Pd catalyst may oxidatively add to the C-Cl bond. If a hydride source (e.g., alcohols, formates, or even trace water/amines) is present, the Cl is replaced by H. Corrective Action:

  • Catalyst Selection: Avoid electron-rich, bulky phosphine ligands (like PCy

    
     or tBu
    
    
    
    P) which promote oxidative addition into aryl chlorides unless that is the intention. Use less active catalysts like Pd(PPh
    
    
    )
    
    
    .
  • Solvent Choice: Avoid primary/secondary alcohols which can act as hydride donors via

    
    -hydride elimination. Use Toluene, Dioxane, or DMF.
    

Part 3: Visualizing Degradation Pathways

The following diagram illustrates the competitive pathways that compromise the stability of 2-Chloro-5-(4-fluorophenyl)pyridine.

StabilityPathways Figure 1: Critical Degradation Pathways of 2-Chloro-5-(4-fluorophenyl)pyridine Start 2-Chloro-5-(4-fluorophenyl)pyridine (Target Scaffold) Hydrolysis 5-(4-fluorophenyl)pyridin-2(1H)-one (Hydrolysis Product) Start->Hydrolysis Aq. NaOH/KOH >100°C Solvolysis 2-Alkoxy-5-(4-fluorophenyl)pyridine (Ether Byproduct) Start->Solvolysis RONa / ROH (SNAr) Reduction 3-(4-fluorophenyl)pyridine (Dehalogenated) Start->Reduction Pd(0) / Alcohol (Hydrodehalogenation) N_Oxide N-Oxide Derivative (Oxidation) Start->N_Oxide mCPBA / H2O2

Figure 1: Reaction map showing the susceptibility of the C2-Cl bond to nucleophilic attack (


) and metal-catalyzed reduction.

Part 4: Compatibility Data & Protocols

Solvent & Base Compatibility Table
Reagent ClassSpecific ReagentStability RatingRisk Factor
Solvent Toluene, XyleneHigh Stable up to reflux.
Solvent DMF, DMAc, NMPHigh Stable, but avoid high temp (>140°C) with strong bases.
Solvent Methanol, EthanolLow Risk of

with alkoxides; risk of reduction with Pd.
Base K

CO

, Cs

CO

High Recommended for cross-couplings.
Base NaOH, KOH (aq)Medium Hydrolysis risk at high concentrations/temp.
Base NaOMe, NaOEtCritical Failure Rapid conversion to ether byproduct.
Base LiHMDS, LDALow Potential for lithiation at C3/C4 or nucleophilic attack.
Protocol 1: Stability Validation Test

Use this protocol to verify if your reaction conditions will degrade the scaffold.

Objective: Determine the half-life of the starting material under projected reaction conditions.

  • Preparation: Dissolve 50 mg (0.24 mmol) of 2-Chloro-5-(4-fluorophenyl)pyridine in 2.0 mL of the target solvent.

  • Conditioning: Add the specific base or additive (e.g., 2.0 equiv K

    
    CO
    
    
    
    ).
  • Thermal Stress: Heat the vial to the target reaction temperature (e.g., 90°C) in a chemically resistant sealed tube.

  • Sampling:

    • Take a 50 µL aliquot at t=0, 1h, 4h, and 12h.

    • Quench aliquot into 500 µL of cold acetonitrile/water (1:1) containing 0.1% formic acid.

  • Analysis: Inject onto HPLC-UV (254 nm).

    • Pass Criteria: >98% recovery of parent peak area.

    • Fail Criteria: Appearance of peak at RRT ~0.6 (Pyridone) or RRT ~1.2 (Dimer/Ether).

Protocol 2: Optimized Suzuki Coupling (Preserving C-Cl)

Designed to install the 4-fluorophenyl group onto 5-bromo-2-chloropyridine without hydrolyzing the chloride.

Reaction: 5-Bromo-2-chloropyridine + 4-Fluorophenylboronic acid


 Product
  • Reagents:

    • 5-Bromo-2-chloropyridine (1.0 equiv)

    • 4-Fluorophenylboronic acid (1.1 equiv)

    • Pd(PPh

      
      )
      
      
      
      (3-5 mol%) - Chosen to minimize oxidative addition to C-Cl.
    • Na

      
      CO
      
      
      
      (2.0 equiv)[1]
  • Solvent System: 1,4-Dioxane / Water (4:1 v/v). Dioxane suppresses hydrolysis better than DMF.

  • Procedure:

    • Charge solids into a reaction vessel.

    • Degas solvents with Nitrogen/Argon for 15 mins (Critical to prevent homocoupling).

    • Add solvents and seal vessel.[1]

    • Heat to 85°C for 4-6 hours. Do not exceed 100°C.

  • Workup:

    • Cool to RT. Dilute with EtOAc. Wash with water (x2) and brine.

    • Dry over MgSO

      
      .
      
    • Note: The product is less polar than the pyridone byproduct. If hydrolysis occurred, the byproduct will remain in the aqueous layer or stick to the baseline in silica chromatography (Hex/EtOAc).

Part 5: References

  • Lutz, C., et al. "Regioselective Cross-Coupling Reactions of 2,5-Dihalopyridines." Tetrahedron, 2002.[2] 2

  • Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995. 3

  • Spivey, A. C., et al. "Nucleophilic Aromatic Substitution of 2-Chloropyridines: Kinetics and Mechanisms." Journal of Organic Chemistry, 2000. 4

  • PubChem Compound Summary. "2-Chloro-5-(4-fluorophenyl)pyridine." National Center for Biotechnology Information. 5

Sources

Optimization

Technical Support Center: Refinement of Reaction Parameters for 2-Chloro-5-(4-fluorophenyl)pyridine

Introduction: The synthesis of 2-Chloro-5-(4-fluorophenyl)pyridine, a key biaryl intermediate in pharmaceutical and materials science, is most commonly achieved via a Palladium-catalyzed Suzuki-Miyaura cross-coupling rea...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The synthesis of 2-Chloro-5-(4-fluorophenyl)pyridine, a key biaryl intermediate in pharmaceutical and materials science, is most commonly achieved via a Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. While robust, this transformation presents unique challenges inherent to the use of heteroaromatic substrates, particularly electron-deficient 2-chloropyridines.[1][2] The pyridine nitrogen can act as a ligand, potentially inhibiting the palladium catalyst, and the relative inertness of the C-Cl bond compared to C-Br or C-I bonds necessitates carefully optimized reaction conditions for efficient oxidative addition.[1][3]

This guide provides in-depth troubleshooting advice, optimized protocols, and answers to frequently asked questions to empower researchers to overcome common hurdles and achieve high-yield, reproducible synthesis of this valuable compound.

Troubleshooting Guide & Optimization (Q&A Format)

This section directly addresses common issues encountered during the synthesis of 2-Chloro-5-(4-fluorophenyl)pyridine via Suzuki-Miyaura coupling.

Question 1: My reaction yield is consistently low or the reaction fails to go to completion. What are the primary causes and how can I address them?

Answer: Low conversion is the most frequent challenge and typically points to one of three core issues: catalyst activity, substrate reactivity, or reagent stability.

  • Potential Cause 1: Catalyst Inhibition or Deactivation. The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, leading to catalyst inhibition or the formation of inactive complexes.[3] Additionally, simple phosphine ligands like triphenylphosphine (PPh₃) may not be sufficient to promote the reaction with a less reactive aryl chloride.[2][4]

    Solutions:

    • Utilize Bulky, Electron-Rich Ligands: Employ modern dialkylbiaryl phosphine ligands (e.g., Buchwald ligands such as XPhos, SPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands.[2][5][6] These ligands are both sterically demanding and highly electron-donating. The bulkiness creates a wider coordination sphere around the palladium, disfavoring inhibition by the pyridine nitrogen, while their electron-rich nature facilitates the critical oxidative addition step with the C-Cl bond.[2]

    • Use Pre-formed Catalysts: Consider using stable pre-catalysts like PEPPSI™-type complexes, which are often more robust and air-stable.[1]

  • Potential Cause 2: Inefficient Oxidative Addition. The C-Cl bond is significantly stronger and less reactive than C-Br or C-I bonds, making the initial oxidative addition of the 2-chloropyridine to the Pd(0) center the rate-limiting step.[1][2]

    Solutions:

    • Optimize Ligand Choice: As mentioned above, bulky, electron-rich phosphine or NHC ligands are critical for activating C-Cl bonds.[2][6]

    • Increase Reaction Temperature: Higher temperatures (e.g., 80-110 °C) are often necessary to overcome the activation energy for C-Cl bond cleavage. Microwave-assisted protocols can also significantly shorten reaction times and improve yields.[3]

    • Alternative Starting Material: If feasible, starting from 2-bromo-5-iodopyridine or similar more reactive halides can be a simpler, albeit more expensive, route.

  • Potential Cause 3: Protodeboronation of the Boronic Acid. 4-Fluorophenylboronic acid can be susceptible to protodeboronation, a side reaction where the C-B bond is cleaved and replaced by a C-H bond, especially in the presence of water and strong bases.[1][3] This consumes your nucleophile and generates fluorobenzene as a key impurity.

    Solutions:

    • Choice of Base and Solvent: Use milder bases like K₃PO₄ or Cs₂CO₃ instead of strong hydroxides (NaOH, KOH). While aqueous solvent mixtures are common, minimizing the water content or using anhydrous conditions can suppress this side reaction.[3][7]

    • Use Boronic Esters: Convert the boronic acid to a more stable derivative, such as a pinacol boronate ester (Bpin). These are significantly more resistant to protodeboronation.[1][4]

    • Use Potassium Aryltrifluoroborates (K[ArBF₃]): These salts are highly stable, crystalline solids that are robust against protodeboronation and can be used effectively in Suzuki couplings.[4]

Question 2: My reaction produces significant byproducts. How can I identify and minimize them?

Answer: Byproduct formation complicates purification and reduces yield. The most common culprits in this specific coupling are homocoupling, dehalogenation, and products from protodeboronation.

  • Byproduct 1: 4,4'-Difluorobiphenyl (Homocoupling). This arises from the palladium-catalyzed coupling of two molecules of 4-fluorophenylboronic acid. It is often promoted by the presence of oxygen.

    Minimization Strategy:

    • Thorough Degassing: Ensure the reaction solvent is rigorously degassed before adding the catalyst. This is typically done by bubbling an inert gas (Argon or Nitrogen) through the solvent for 15-30 minutes or by using several freeze-pump-thaw cycles.[8]

    • Maintain Inert Atmosphere: Run the reaction under a positive pressure of Argon or Nitrogen to prevent oxygen ingress.

  • Byproduct 2: 2-Chloropyridine (Dehalogenation). This occurs when the 2-Chloro-5-(4-fluorophenyl)pyridine product or the starting material undergoes reduction, replacing the halogen with a hydrogen atom.[1][9]

    Minimization Strategy:

    • Reagent Purity: Ensure high purity of all reagents and solvents. Some solvents or bases can contain impurities that act as hydride sources.

    • Ligand Choice: Certain ligand/base combinations can be more prone to dehalogenation. If this is a persistent issue, screen alternative ligands.

  • Byproduct 3: Fluorobenzene. As discussed in Question 1, this is the direct result of the protodeboronation of 4-fluorophenylboronic acid.[3][9] Refer to the solutions in the previous section to mitigate its formation.

Data Summary & Recommended Parameters

The selection of catalyst, ligand, base, and solvent is critical for success. The following table summarizes starting conditions for optimization based on literature for similar substrates.

ParameterRecommended OptionsRationale & Key Considerations
Palladium Source Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄Pd(OAc)₂ and Pd₂(dba)₃ are common, air-stable precursors that form the active Pd(0) in situ. Pd(PPh₃)₄ can be used but may be less effective for aryl chlorides.[5][6]
Ligand Buchwald Ligands: XPhos, RuPhos, SPhosNHC Ligands: IPr, IMesCrucial for C-Cl activation. Bulky, electron-rich ligands are essential to promote oxidative addition and prevent catalyst inhibition by the pyridine nitrogen.[2][5][10]
Base K₃PO₄, K₂CO₃, Cs₂CO₃, KFK₃PO₄ and Cs₂CO₃ are often effective.[3] The choice of base can significantly impact the reaction rate and yield.[3][7] KF is a milder option suitable for base-sensitive substrates.[6]
Solvent 1,4-Dioxane, Toluene, DMF, Acetonitrile (often with H₂O)Aprotic polar solvents are preferred. A water co-solvent can aid in dissolving the inorganic base but may increase protodeboronation risk.[3][7][11]
Temperature 80 - 110 °CHigher temperatures are generally required for activating the C-Cl bond.
Stoichiometry Boronic Acid: 1.1 - 1.5 equiv.A slight excess of the boronic acid is typically used to drive the reaction to completion.

Experimental Protocols

Protocol 1: Standard Suzuki-Miyaura Coupling

This protocol provides a robust starting point for the synthesis.

  • Reagent Preparation: To a flame-dried Schlenk flask, add 2,5-dichloropyridine (1.0 equiv), 4-fluorophenylboronic acid (1.2 equiv), and the chosen base (e.g., K₃PO₄, 2.5 equiv).

  • Inert Atmosphere: Seal the flask with a septum, and purge with Argon or Nitrogen for 10-15 minutes.

  • Solvent Addition: Add the degassed solvent (e.g., 1,4-Dioxane/H₂O 4:1) via syringe.

  • Catalyst Addition: In a separate vial, mix the palladium precursor (e.g., Pd(OAc)₂, 2-5 mol%) and the ligand (e.g., XPhos, 4-10 mol%) and add this mixture to the reaction flask under a positive flow of inert gas.

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the final product.[3][10]

Troubleshooting Workflow Diagram

The following diagram outlines a logical workflow for addressing common issues in the synthesis.

G cluster_catalyst Catalyst Issues cluster_reactivity Substrate Reactivity cluster_side_reactions Side Reactions start_node Low Yield / No Reaction cause_catalyst Catalyst Inactivity start_node->cause_catalyst cause_reactivity Poor Oxidative Addition start_node->cause_reactivity cause_side_reactions Protodeboronation start_node->cause_side_reactions cause_node cause_node solution_node solution_node sol_ligand Use Bulky, Electron-Rich Ligands (XPhos, RuPhos) or NHC Ligands cause_catalyst->sol_ligand Reason: Inhibition / Poor for C-Cl sol_temp Increase Temperature (80-110 °C) Consider Microwave Heating cause_reactivity->sol_temp Reason: Strong C-Cl Bond sol_boron Use Milder Base (K3PO4) Use Boronic Ester (Bpin) or Anhydrous Conditions cause_side_reactions->sol_boron Reason: Boronic Acid Instability

Caption: Troubleshooting flowchart for low-yield Suzuki coupling.

Frequently Asked Questions (FAQs)

Q1: How can I confirm the identity and purity of my final product? A1: The identity of 2-Chloro-5-(4-fluorophenyl)pyridine should be confirmed using standard analytical techniques. ¹H NMR and ¹³C NMR spectroscopy will confirm the structure and connectivity. Mass Spectrometry (MS) will confirm the molecular weight. Purity can be assessed by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

Q2: What are the typical storage conditions for 2-Chloro-5-(4-fluorophenyl)pyridine? A2: As a chlorinated heterocyclic compound, it should be stored in a cool, dry, well-ventilated area in a tightly sealed container. It is stable under normal conditions, but should be kept away from strong oxidizing agents.

Q3: Can I use a different coupling reaction, such as a Stille or Negishi coupling? A3: Yes, other cross-coupling reactions are viable alternatives. However, Suzuki-Miyaura coupling is generally preferred due to the lower toxicity and higher stability of organoboron reagents compared to the organotin (Stille) or organozinc (Negishi) reagents.[2][6] The commercial availability and ease of handling of boronic acids also make the Suzuki reaction a more common choice in both academic and industrial settings.

References

  • BenchChem. (2025). Impact of base and solvent choice on 2-Chloropyridine-3-boronic acid reactions.
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
  • BenchChem. (2025). Application Notes and Protocols for Suzuki Cross-Coupling Reactions Utilizing Pyridine Ligands.
  • Ahmad, O. K., Medley, J. W., Coste, A., & Movassaghi, M. (2012). Direct Synthesis of Azaheterocycles from N-Aryl/Vinyl Amides. Organic Syntheses, 89, 549-561. [Link]

  • Crystal structure of 2-fluoro-5-(4-fluorophenyl)pyridine. (n.d.). Acta Crystallographica Section E: Crystallographic Communications. [Link]

  • BenchChem. (2025). Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2-Chloropyridine-3-boronic Acid.
  • Shin, I. et al. (n.d.). Synthesis of 2,5-Difunctionalized Pyridines via Sequential Chemoselective Amination and Suzuki–Miyaura Reactions. SSRN. [Link]

  • YouTube. (2024, September 8). Suzuki Coupling I Common Byproducts in Suzuki Coupling.
  • ResearchGate. (n.d.). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction.... [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Harvard University. [Link]

Sources

Reference Data & Comparative Studies

Comparative

Spectroscopic analysis and validation of 2-Chloro-5-(4-fluorophenyl)pyridine structure

Executive Summary & Strategic Context In medicinal chemistry, 2-Chloro-5-(4-fluorophenyl)pyridine serves as a critical "privileged scaffold." Its value lies in its bifunctionality: the 2-chloro position allows for nucleo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

In medicinal chemistry, 2-Chloro-5-(4-fluorophenyl)pyridine serves as a critical "privileged scaffold." Its value lies in its bifunctionality: the 2-chloro position allows for nucleophilic aromatic substitution (


) or Buchwald-Hartwig aminations, while the 4-fluorophenyl group provides metabolic stability and lipophilicity.

However, the synthesis of this molecule (typically via Suzuki-Miyaura coupling of 2-chloro-5-bromopyridine and 4-fluorophenylboronic acid) is prone to regioisomeric ambiguity and homo-coupling impurities . Standard LC-MS alone is insufficient for releasing this compound for downstream biological assays because it cannot distinguish between the desired 2,5-isomer and the potential 2,4-isomer or 2,3-isomer byproducts.

This guide objectively compares analytical methodologies to establish a Self-Validating Quality Control System for this specific scaffold.

Comparative Analysis of Analytical Methods

We evaluated four distinct analytical workflows. The following table summarizes their efficacy in validating 2-Chloro-5-(4-fluorophenyl)pyridine.

FeatureMethod A: 1H NMR Method B: 19F NMR Method C: LC-MS (ESI) Method D: 2D NMR (NOESY)
Primary Utility Structural ConnectivityQuantification & SpecificityMass Confirmation & PurityRegiochemistry Confirmation
Regioisomer Resolution Moderate (Requires expert interpretation of

-coupling)
Low (Shifts are similar)Null (Isomers have identical Mass)High (Spatial proximity)
Purity Limit (LOD) ~1%< 0.1%< 0.01%N/A (Qualitative)
Key Diagnostic Pyridine H-6 singlet/doublet~ -110 to -120 ppm signalCl Isotope Pattern (3:1)Cross-peak: Py-H vs. Ph-H
Throughput Medium (5-10 min)High (1-2 min)High (2-5 min)Low (30-60 min)
Expert Insight: The "Gold Standard" Protocol

For drug development applications, Method C (LC-MS) is sufficient for routine batch monitoring, but Method D (2D NMR) is mandatory for the initial structural qualification of a new synthetic route to ensure the boronic acid coupled at the C5 position and not C4 or C2 (if using a di-halo precursor).

Detailed Spectroscopic Data & Expectations

A. 1H NMR: The Connectivity Map

The pyridine ring protons provide the most definitive evidence of structure. In the 2,5-substituted system, we expect a specific splitting pattern that differs from 2,4- or 2,6-isomers.

Diagnostic Signals (Solvent: DMSO-d6 or CDCl3):

PositionProton TypeMultiplicityCoupling Constant (

)
Structural Logic
H-6 Aromatic PyridineDoublet (d) or dd

Hz
Critical Diagnostic: This proton is ortho to Nitrogen and meta to the Chlorine. It appears most downfield (~8.6 ppm) and shows small meta-coupling to H-4.
H-4 Aromatic PyridineDoublet of Doublets (dd)

Hz
Couples to H-3 (ortho, large

) and H-6 (meta, small

).
H-3 Aromatic PyridineDoublet (d)

Hz
Ortho to the Chlorine; usually the most upfield pyridine proton.
Ph-H FluorophenylMultiplet (m)N/AThe 4-fluorophenyl group appears as a characteristic "roofed" multiplet system (AA'BB' or AA'XX') due to H-F coupling.
B. 19F NMR: The Quantitative Validator

Fluorine NMR is superior for purity assays because typical organic solvents and precursors (unless fluorinated) are silent.

  • Expected Shift:

    
     to 
    
    
    
    ppm (relative to
    
    
    ).
  • Validation Check: A single sharp signal indicates a clean product. Small satellite peaks often reveal homo-coupled fluorophenyl byproducts (4,4'-difluorobiphenyl) which are common Suzuki impurities.

C. LC-MS: The Isotope Fingerprint

Chlorine has two stable isotopes:


 (75.7%) and 

(24.3%).
  • Validation Check: The Mass Spectrum must show two molecular ion peaks separated by 2 Da (

    
     and 
    
    
    
    ) with an intensity ratio of 3:1 .
  • Failure Mode: If the ratio is 1:1, you have likely substituted the Chlorine with Bromine (if used in synthesis). If the pattern is complex, you may have di-chlorinated species.

Experimental Protocols

Protocol 1: High-Resolution Structural Validation (NMR)

Use this for the first batch of any new synthesis campaign.

  • Sample Prep: Dissolve 5-10 mg of the solid product in 0.6 mL of DMSO-d6 . (DMSO is preferred over

    
     for pyridines to prevent aggregation and sharpen exchangeable protons if salts are present).
    
  • Acquisition (1H):

    • Scans: 16 (minimum).

    • Spectral Width: -2 to 14 ppm.

    • Relaxation Delay (D1): 2.0 seconds (ensures accurate integration).

  • Acquisition (NOESY/ROESY):

    • Set mixing time to 300-500 ms.

    • Objective: Look for a cross-peak (spatial correlation) between Pyridine H-4/H-6 and the Phenyl ortho-protons . This confirms the aryl ring is attached at C5.

  • Processing: Calibrate DMSO residual peak to 2.50 ppm. Integrate the Pyridine H-6 signal (set to 1H).[1] All other aromatic integrals should match relative to this standard.

Protocol 2: Routine Purity Check (LC-MS)

Use this for high-throughput screening of reaction fractions.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters BEH), 1.7 µm particle size.

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 3 minutes. (The fluorophenyl group makes this compound moderately lipophilic; expect elution late in the gradient).

  • Detection: UV at 254 nm (aromatic) and ESI(+) Mode.

  • Acceptance Criteria:

    • UV Purity > 95%.

    • MS shows

      
       at expected mass.
      
    • Isotope pattern confirms mono-chlorination.

Visualizations & Logic Flows

Diagram 1: The Analytical Decision Tree

This workflow ensures that no regioisomers or "silent" impurities proceed to biological testing.

ValidationWorkflow Start Crude Synthesis Product LCMS Step 1: LC-MS Analysis (Check Mass & Cl Isotope Pattern) Start->LCMS Decision1 Mass Correct & 3:1 Isotope Ratio? LCMS->Decision1 HNMR Step 2: 1H NMR (DMSO-d6) (Check H-6 Splitting) Decision1->HNMR Yes Reject REJECT: Check for De-halogenation or Wrong Halide Decision1->Reject No Decision2 H-6 is Doublet (J~2.5Hz)? HNMR->Decision2 FNMR Step 3: 19F NMR (Purity Quantification) Decision2->FNMR Yes Reject2 REJECT: Regioisomer (Likely C4 or C6 coupling) Decision2->Reject2 No NOESY Step 4: 2D NOESY (Confirm C5 Attachment) FNMR->NOESY Purity > 98% Release RELEASE BATCH (Certified Reference Material) NOESY->Release Connectivity Confirmed

Caption: Analytical Decision Tree for validating halogenated biaryl scaffolds.

Diagram 2: Suzuki Coupling & Impurity Logic

Understanding the synthesis helps identify what to look for in the spectra.

SuzukiLogic Pyridine 2-Chloro-5-bromopyridine (Electrophile) Pd Pd(0) Catalyst Base Pyridine->Pd Boronic 4-Fluorophenylboronic Acid (Nucleophile) Boronic->Pd Target TARGET MOLECULE 2-Chloro-5-(4-fluorophenyl)pyridine Pd->Target Major Path Impurity1 Impurity A: Homo-coupling (4,4'-Difluorobiphenyl) Detect via 19F NMR Pd->Impurity1 Oxidative Coupling Impurity2 Impurity B: Hydrodehalogenation (Des-bromo pyridine) Detect via LC-MS Pd->Impurity2 Beta-Hydride Elim.

Caption: Synthesis pathway highlighting critical impurities detectable by the suggested analytical methods.

References

  • Suzuki-Miyaura Cross-Coupling Mechanism

    • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
  • NMR of Pyridines (Splitting Patterns)

    • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • 19F NMR Chemical Shifts

    • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley.
  • Chlorine Isotope Patterns in Mass Spectrometry

    • Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer. (Chapter on Isotope Distributions).
  • Regioisomer Differentiation

    • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.

Sources

Validation

A Comparative Guide to the Synthetic Routes of 2-Chloro-5-(4-fluorophenyl)pyridine

Introduction 2-Chloro-5-(4-fluorophenyl)pyridine is a key building block in the synthesis of various high-value compounds in the pharmaceutical and agrochemical industries. Its structural motif is present in a range of b...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-Chloro-5-(4-fluorophenyl)pyridine is a key building block in the synthesis of various high-value compounds in the pharmaceutical and agrochemical industries. Its structural motif is present in a range of biologically active molecules, making its efficient and scalable synthesis a topic of significant interest for researchers, scientists, and drug development professionals. This guide provides an in-depth, objective comparison of the primary synthetic strategies to access this important intermediate, supported by experimental data and detailed protocols. We will explore the nuances of popular palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Negishi, and Stille couplings—and a multi-step approach involving Buchwald-Hartwig amination followed by a Sandmeyer reaction.

Core Synthetic Strategies: A Comparative Overview

The synthesis of 2-Chloro-5-(4-fluorophenyl)pyridine fundamentally involves the formation of a carbon-carbon bond between a 2-chloropyridine core and a 4-fluorophenyl group. The choice of synthetic route is often dictated by factors such as starting material availability, cost, reaction efficiency, scalability, and tolerance to other functional groups.

The primary disconnection for retrosynthetic analysis is the C-C bond between the pyridine and the phenyl ring. This leads to several convergent strategies centered around well-established cross-coupling reactions.

Route 1: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is one of the most widely employed methods for C-C bond formation due to the stability, low toxicity, and commercial availability of boronic acids.[1][2][3] The reaction typically involves the palladium-catalyzed coupling of a halide with an organoboron compound in the presence of a base.[1]

Causality of Experimental Choices

The choice of a 2-chloro-5-halopyridine as the electrophilic partner is crucial. While aryl chlorides are generally less reactive than bromides and iodides, their lower cost makes them attractive for large-scale synthesis.[3] However, to achieve reasonable reaction rates and yields with chlorides, the use of specialized ligands that facilitate the oxidative addition of the Pd(0) catalyst to the C-Cl bond is often necessary. For laboratory-scale synthesis and methods development, the more reactive 2-chloro-5-iodopyridine or 2-chloro-5-bromopyridine are frequently preferred to ensure higher conversion and milder reaction conditions. The base plays a critical role in the transmetalation step, activating the boronic acid.[2]

Visualizing the Suzuki-Miyaura Pathway

Suzuki_Miyaura cluster_reactants Reactants 2-Chloro-5-iodopyridine 2-Chloro-5-iodopyridine Oxidative Addition Oxidative Addition 2-Chloro-5-iodopyridine->Oxidative Addition 4-Fluorophenylboronic Acid 4-Fluorophenylboronic Acid Transmetalation Transmetalation 4-Fluorophenylboronic Acid->Transmetalation Pd(0) Catalyst Pd(0) Catalyst Pd(0) Catalyst->Oxidative Addition Base Base Base->Transmetalation Activation Product 2-Chloro-5-(4-fluorophenyl)pyridine Oxidative Addition->Transmetalation Pd(II) Intermediate Reductive Elimination Reductive Elimination Transmetalation->Reductive Elimination Reductive Elimination->Pd(0) Catalyst Regeneration Reductive Elimination->Product

Caption: Catalytic cycle of the Suzuki-Miyaura coupling.

Route 2: The Negishi Coupling

The Negishi coupling utilizes organozinc reagents, which are known for their high reactivity and functional group tolerance.[4][5] This method is often successful where other coupling reactions may fail, particularly with sterically hindered substrates.[6]

Causality of Experimental Choices

Organozinc reagents are typically prepared in situ from the corresponding organohalide, which adds a step to the overall process but also allows for fine-tuning of reactivity.[4] The choice of a palladium or nickel catalyst is critical, with palladium generally offering higher yields and broader functional group compatibility.[4] The reaction is typically performed under anhydrous and inert conditions due to the moisture sensitivity of the organozinc reagent.

Visualizing the Negishi Pathway

Negishi_Coupling cluster_reactants Reactants 2-Chloro-5-bromopyridine 2-Chloro-5-bromopyridine Oxidative Addition Oxidative Addition 2-Chloro-5-bromopyridine->Oxidative Addition 4-Fluorophenylzinc Chloride 4-Fluorophenylzinc Chloride Transmetalation Transmetalation 4-Fluorophenylzinc Chloride->Transmetalation Pd(0) Catalyst Pd(0) Catalyst Pd(0) Catalyst->Oxidative Addition Product 2-Chloro-5-(4-fluorophenyl)pyridine Oxidative Addition->Transmetalation Pd(II) Intermediate Reductive Elimination Reductive Elimination Transmetalation->Reductive Elimination Reductive Elimination->Pd(0) Catalyst Regeneration Reductive Elimination->Product

Caption: Catalytic cycle of the Negishi coupling.

Route 3: The Stille Coupling

The Stille coupling involves the reaction of an organostannane with an organic halide, catalyzed by palladium.[7] A key advantage of this method is the stability of organotin reagents to air and moisture, allowing for easier handling.[7]

Causality of Experimental Choices

The primary drawback of the Stille coupling is the toxicity of organotin compounds and the difficulty in removing tin-containing byproducts from the final product.[8][9] This has led to a decline in its use in pharmaceutical synthesis, where purity is paramount. However, for certain applications and on a smaller scale, its reliability and broad substrate scope can be advantageous. The choice of ligands and additives can significantly impact the reaction rate and yield.[10]

Visualizing the Stille Pathway

Stille_Coupling cluster_reactants Reactants 2-Chloro-5-bromopyridine 2-Chloro-5-bromopyridine Oxidative Addition Oxidative Addition 2-Chloro-5-bromopyridine->Oxidative Addition (4-Fluorophenyl)tributylstannane (4-Fluorophenyl)tributylstannane Transmetalation Transmetalation (4-Fluorophenyl)tributylstannane->Transmetalation Pd(0) Catalyst Pd(0) Catalyst Pd(0) Catalyst->Oxidative Addition Product 2-Chloro-5-(4-fluorophenyl)pyridine Oxidative Addition->Transmetalation Pd(II) Intermediate Reductive Elimination Reductive Elimination Transmetalation->Reductive Elimination Reductive Elimination->Pd(0) Catalyst Regeneration Reductive Elimination->Product

Caption: Catalytic cycle of the Stille coupling.

Route 4: Buchwald-Hartwig Amination and Sandmeyer Reaction

This two-step approach offers an alternative disconnection strategy. First, a Buchwald-Hartwig amination is used to introduce an amino group at the 2-position of the pyridine ring. This is followed by a Sandmeyer reaction to convert the amino group to a chloro group.[11][12]

Causality of Experimental Choices

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds.[2] The choice of a suitable amine equivalent and a palladium catalyst with appropriate ligands is crucial for high yields. The subsequent Sandmeyer reaction is a classic transformation for converting arylamines to aryl halides via a diazonium salt intermediate.[11][13] While this route is longer, it can be advantageous if the starting materials are more readily available or if this pathway offers a better overall yield and purity profile.

Visualizing the Buchwald-Hartwig/Sandmeyer Pathway

Buchwald_Sandmeyer cluster_reactants Reactants 2-Amino-5-(4-fluorophenyl)pyridine 2-Amino-5-(4-fluorophenyl)pyridine Diazonium Salt Diazonium Salt Intermediate 2-Amino-5-(4-fluorophenyl)pyridine->Diazonium Salt Diazotization NaNO2, HCl NaNO2, HCl NaNO2, HCl->Diazonium Salt CuCl CuCl Product 2-Chloro-5-(4-fluorophenyl)pyridine CuCl->Product Catalyst Diazonium Salt->Product Sandmeyer Reaction

Caption: The Sandmeyer reaction step.

Quantitative Data Comparison

The following table summarizes typical reaction conditions and yields for the synthesis of 2-Chloro-5-(4-fluorophenyl)pyridine and closely related analogues via the discussed synthetic routes. It is important to note that direct comparisons can be challenging as reaction conditions are often optimized for specific substrates and scales.

Synthetic RoutePyridine SubstrateCoupling PartnerCatalyst (mol%)Base/AdditiveSolventTemp. (°C)Time (h)Yield (%)Reference
Suzuki-Miyaura 2-Chloro-5-iodopyridine4-Fluorophenylboronic acidPd(PPh₃)₄ (3)K₂CO₃Toluene/EtOH/H₂O801285
Negishi 2-Chloro-5-bromopyridine4-Fluorophenylzinc chloridePd(dppf)Cl₂ (2)-THF6516~80 (est.)[6]
Stille 2-Chloro-5-bromopyridine(4-Fluorophenyl)tributylstannanePd(PPh₃)₄ (5)LiClToluene11024~75 (est.)[10][14]
Sandmeyer 2-Amino-5-(4-fluorophenyl)pyridine-CuClNaNO₂, HClH₂O0-51~70 (est.)[11][15]

Est. = Estimated yield based on similar transformations.

Experimental Protocols

Route 1: Suzuki-Miyaura Coupling

Synthesis of 2-Chloro-5-iodopyridine: 2-Amino-5-iodopyridine is diazotized with sodium nitrite in aqueous hydrochloric acid at 0-5 °C, followed by treatment with a solution of copper(I) chloride to yield 2-chloro-5-iodopyridine.[16]

Coupling Reaction: To a solution of 2-chloro-5-iodopyridine (1.0 equiv) and 4-fluorophenylboronic acid (1.2 equiv) in a 3:1:1 mixture of toluene/ethanol/water is added potassium carbonate (2.0 equiv). The mixture is degassed with argon for 15 minutes. Tetrakis(triphenylphosphine)palladium(0) (3 mol%) is then added, and the reaction mixture is heated to 80 °C for 12 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Route 2: Negishi Coupling

Synthesis of (4-Fluorophenyl)zinc chloride: A solution of 4-fluorobenzyl chloride in THF is added to activated zinc dust, and the mixture is stirred at room temperature until the zinc is consumed to form the organozinc reagent.[17]

Coupling Reaction: To a solution of 2-chloro-5-bromopyridine (1.0 equiv) in anhydrous THF under an argon atmosphere is added [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (2 mol%). The solution of (4-fluorophenyl)zinc chloride (1.5 equiv) in THF is then added dropwise, and the reaction mixture is heated to 65 °C for 16 hours. After cooling, the reaction is quenched with saturated aqueous ammonium chloride and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The residue is purified by flash chromatography.

Route 3: Stille Coupling

Synthesis of (4-Fluorophenyl)tributylstannane: (4-Fluorophenyl)tributylstannane can be prepared by the reaction of 4-fluorophenylmagnesium bromide with tributyltin chloride.[18][19]

Coupling Reaction: A mixture of 2-chloro-5-bromopyridine (1.0 equiv), (4-fluorophenyl)tributylstannane (1.1 equiv), tetrakis(triphenylphosphine)palladium(0) (5 mol%), and lithium chloride (3.0 equiv) in anhydrous toluene is heated to 110 °C for 24 hours under an argon atmosphere. After cooling, the reaction mixture is diluted with diethyl ether and filtered through a pad of celite. The filtrate is washed with aqueous potassium fluoride to remove tin byproducts, then with brine. The organic layer is dried, concentrated, and the product is purified by column chromatography.

Route 4: Buchwald-Hartwig Amination and Sandmeyer Reaction

Buchwald-Hartwig Amination: A mixture of 2-bromopyridine, 4-fluoroaniline, a palladium catalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., XPhos), and a base (e.g., sodium tert-butoxide) in an anhydrous solvent (e.g., toluene) is heated under an inert atmosphere to yield 2-amino-5-(4-fluorophenyl)pyridine.

Sandmeyer Reaction: The 2-amino-5-(4-fluorophenyl)pyridine (1.0 equiv) is dissolved in aqueous hydrochloric acid and cooled to 0-5 °C. A solution of sodium nitrite (1.1 equiv) in water is added dropwise, maintaining the temperature below 5 °C. The resulting diazonium salt solution is then added to a solution of copper(I) chloride in concentrated hydrochloric acid. The mixture is stirred and allowed to warm to room temperature. The product is then extracted with an organic solvent, washed, dried, and purified.[11][15]

Conclusion: Selecting the Optimal Route

The choice of the most appropriate synthetic route to 2-Chloro-5-(4-fluorophenyl)pyridine depends on the specific requirements of the synthesis.

  • Suzuki-Miyaura Coupling: This is often the preferred method due to its operational simplicity, the use of relatively non-toxic and stable boronic acids, and generally high yields. It is well-suited for both laboratory and large-scale synthesis.

  • Negishi Coupling: This route offers high reactivity and may be advantageous for challenging substrates where other methods fail. However, it requires the preparation and handling of moisture-sensitive organozinc reagents.

  • Stille Coupling: While a reliable method with broad scope, the toxicity of organotin reagents and the difficulty in removing tin byproducts are significant drawbacks, particularly in the context of pharmaceutical manufacturing.

  • Buchwald-Hartwig/Sandmeyer Sequence: This multi-step approach provides a viable alternative, especially if the starting aminopyridine is readily available or if this route offers advantages in terms of cost or purification.

For most applications, the Suzuki-Miyaura coupling represents the most balanced approach, offering a combination of efficiency, safety, and practicality. However, a thorough evaluation of all available options, considering the specific constraints of the project, is essential for making an informed decision.

References

  • Wikipedia. Sandmeyer reaction. [Link]

  • Organic Chemistry Portal. Sandmeyer Reaction. [Link]

  • Organic Syntheses. Direct Synthesis of Azaheterocycles from N-Aryl/Vinyl Amides. [Link]

  • Wikipedia. Stille reaction. [Link]

  • Wikipedia. Negishi coupling. [Link]

  • Ali, S., et al. Recent trends in the chemistry of Sandmeyer reaction: a review. [Link]

  • Academia.edu. Synthesis of bromocyclopropylpyridines via the Sandmeyer reaction. [Link]

  • Myers, A. The Stille Reaction. [Link]

  • Colombe, J., et al. Synthesis of Solid 2-Pyridylzinc Reagents and Their Application in Negishi Reactions. [Link]

  • Organic Chemistry Portal. Stille Coupling. [Link]

  • J&K Scientific LLC. Stille Cross-Coupling. [Link]

  • Organic Chemistry Portal. Negishi Coupling. [Link]

  • Han, C., & Buchwald, S. L. Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • Han, C., & Buchwald, S. L. MIT Open Access Articles Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Chemistry LibreTexts. Stille Coupling. [Link]

  • Chemistry LibreTexts. Replacement of the Aromatic Primary Amino Group by Hydrogen. [Link]

  • Grygorenko, O. O., et al. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. [Link]

  • Google Patents. Synthetic method for 4-fluorobenzaldehyde.
  • Organic Syntheses. PREPARATION OF (5-CYANOPENTYL)ZINC(II) BROMIDE. [Link]

  • Organic Syntheses. PREPARATION OF TRIBUTYL(CHLOROMETHYL)STANNANE. [Link]

  • ChemBK. TRIBUTYL(4-METHOXYPHENYL)STANNANE. [Link]

  • PubChem. Tributyl(4-fluorophenyl)stannane. [Link]

  • Google Patents. Process for the synthesis of 4-(4'-fluorophenyl)-piperidines.
  • Google Patents. Preparation method for 4-fluorobenzoyl chloride.
  • Organic Chemistry Portal. Tributyltin hydride (Tributylstannane), Tin hydrides. [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Benchmarking 2-Chloro-5-(4-fluorophenyl)pyridine Against Other Fluorinated Pyridines

Introduction: The Strategic Value of Fluorine in Pyridine Scaffolds In the landscape of modern drug discovery and materials science, fluorinated pyridine derivatives are foundational building blocks.[1][2] The strategic...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Fluorine in Pyridine Scaffolds

In the landscape of modern drug discovery and materials science, fluorinated pyridine derivatives are foundational building blocks.[1][2] The strategic incorporation of fluorine into the pyridine ring profoundly alters its physicochemical properties, enhancing metabolic stability, modulating lipophilicity and pKa, and improving pharmacokinetic profiles.[3][4] These attributes have cemented the role of fluorinated pyridines in numerous FDA-approved drugs.[1][2]

This guide focuses on 2-Chloro-5-(4-fluorophenyl)pyridine , a versatile biaryl intermediate. Its structure presents two key handles for synthetic diversification: a reactive chloro-substituent at the 2-position, ideal for cross-coupling reactions, and a fluorophenyl moiety at the 5-position, which influences the molecule's overall electronic and biological profile. We will objectively benchmark this compound against other structurally related fluorinated pyridines, providing researchers with the experimental data and mechanistic insights needed to make informed decisions in their synthetic strategies.

Comparative Analysis of Physicochemical Properties

The choice of a building block in a drug discovery cascade is heavily influenced by its intrinsic physicochemical properties. The substitution pattern on the pyridine ring dictates lipophilicity (LogP), electronic character, and potential points of metabolic attack.

Rationale for Comparator Selection: To provide a meaningful benchmark, we have selected two logical comparators:

  • 2-Bromo-5-(4-fluorophenyl)pyridine: An analogue with a more reactive halide, allowing for a direct comparison of cross-coupling efficiency.

  • 2-Chloro-3-fluoro-5-(4-fluorophenyl)pyridine: An isomer that introduces an additional fluorine atom directly onto the pyridine ring, significantly altering its electronic properties and potential for nucleophilic aromatic substitution (SNAr).

CompoundMolecular Weight ( g/mol )Calculated LogPpKa (Predicted)Key Structural Features
2-Chloro-5-(4-fluorophenyl)pyridine 207.633.151.85C2-Cl bond for coupling; stable C-F on phenyl ring.
2-Bromo-5-(4-fluorophenyl)pyridine 252.083.301.80C2-Br bond, generally more reactive in oxidative addition than C-Cl.
2-Chloro-3-fluoro-5-(4-fluorophenyl)pyridine 225.623.050.95Electron-deficient pyridine ring; two potential sites for nucleophilic attack (C2-Cl, C3-F).

Table 1: Comparison of key physicochemical properties. LogP and pKa values are estimated using standard computational models for comparative purposes.

The data illustrates that while the bromo-analogue is slightly more lipophilic, the introduction of a fluorine atom directly to the pyridine ring in the third comparator drastically reduces the basicity (lower pKa), making the ring more electron-deficient. This has significant implications for its reactivity, as we will explore next.

Benchmarking Reactivity in Cornerstone Cross-Coupling Reactions

The true utility of a halogenated building block is demonstrated in its performance in robust, versatile C-C and C-N bond-forming reactions. We will now compare our target compound's performance in two of the most critical transformations in modern synthesis: the Suzuki-Miyaura and Buchwald-Hartwig amination reactions.

Suzuki-Miyaura Cross-Coupling

This palladium-catalyzed reaction is a paramount method for constructing biaryl scaffolds.[5] The efficiency of the reaction is highly dependent on the nature of the halide, with the general reactivity trend being I > Br > OTf >> Cl.[6] Therefore, overcoming the lower reactivity of the C-Cl bond is a key challenge.

Experimental Objective: To benchmark the yield and reaction time for the coupling of our target chloro-pyridine and its bromo-analogue with a common boronic acid, demonstrating the trade-off between reagent cost/stability (chloro) and reactivity (bromo).

Comparative Performance Data:

EntryPyridine SubstrateProduct Yield (%)Reaction Time (h)Catalyst System
12-Chloro-5-(4-fluorophenyl)pyridine 85%12Pd(PPh₃)₄ / K₃PO₄
22-Bromo-5-(4-fluorophenyl)pyridine 92%6Pd(PPh₃)₄ / K₃PO₄

Table 2: Comparative yields for the Suzuki-Miyaura coupling with 4-methoxyphenylboronic acid. Illustrative data based on typical reaction outcomes.[7]

Analysis: As expected, the more reactive 2-bromo analogue provides a higher yield in a shorter timeframe under identical conditions.[8] However, the 2-chloro substrate still delivers a synthetically useful yield, affirming its viability. For large-scale synthesis, the lower cost and greater stability of the chloropyridine may outweigh the need for a longer reaction time.

The following diagram and protocol outline a robust, self-validating procedure for this transformation.

Caption: Experimental workflow for a typical Suzuki-Miyaura cross-coupling reaction.

  • Reagent Preparation: To a flame-dried Schlenk tube equipped with a magnetic stir bar, add 2-Chloro-5-(4-fluorophenyl)pyridine (1.0 mmol, 1.0 eq), 4-methoxyphenylboronic acid (1.2 mmol, 1.2 eq), and potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 eq).

  • Inerting the Atmosphere: Seal the tube with a rubber septum, and evacuate and backfill with argon gas. Repeat this cycle three times to ensure an inert atmosphere.[9]

  • Catalyst and Solvent Addition: Under a positive flow of argon, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%). Add a degassed mixture of dioxane (4 mL) and water (1 mL) via syringe.

  • Reaction: Place the sealed tube in a preheated oil bath at 100 °C and stir vigorously for 6-12 hours.

  • Monitoring: Monitor the reaction's progress by taking small aliquots and analyzing them via Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Once the starting material is consumed, allow the reaction to cool to room temperature. Dilute the mixture with ethyl acetate (20 mL) and transfer to a separatory funnel. Wash with water (2 x 15 mL) and then with brine (15 mL).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel to yield the desired biaryl product.

Buchwald-Hartwig Amination

The palladium-catalyzed formation of C-N bonds is another cornerstone of modern medicinal chemistry, allowing for the synthesis of aryl amines from aryl halides.[10] The reaction is highly dependent on the choice of ligand, base, and solvent.

Experimental Objective: To compare the reactivity of the C-Cl bond in our target molecule with the C-F bond in an isomeric comparator when subjected to Buchwald-Hartwig amination conditions. This highlights the differential reactivity of halogens, which is crucial for designing selective, sequential functionalization strategies.

Comparative Performance Data:

EntryPyridine SubstrateAmineProduct Yield (%)Key Observation
12-Chloro-5-(4-fluorophenyl)pyridine Morpholine91%Selective reaction at the C-Cl bond.
22-Chloro-3-fluoro-5-(4-fluorophenyl)pyridine Morpholine88%Reaction occurs exclusively at the C-Cl bond; the C-F bond remains intact.

Table 3: Comparative yields for the Buchwald-Hartwig amination. Illustrative data based on established reactivity patterns.[11][12]

Analysis: The results demonstrate the high chemoselectivity of the Buchwald-Hartwig amination. The C-Cl bond undergoes oxidative addition to the palladium(0) catalyst much more readily than the stronger, less reactive C-F bond on the pyridine ring.[13] This allows for the selective amination at the 2-position, leaving the 3-fluoro substituent untouched for potential downstream functionalization via SNAr chemistry. This predictable selectivity is a major advantage in complex molecule synthesis.

The following diagram illustrates the key steps for performing a successful C-N coupling.

Caption: Experimental workflow for a typical Buchwald-Hartwig amination reaction.

  • Reagent Preparation: In a glovebox or under a positive flow of argon, add to a flame-dried Schlenk tube: a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%), a suitable phosphine ligand (e.g., XPhos, 0.08 mmol, 8 mol%), and a strong, non-nucleophilic base (e.g., NaOtBu, 1.4 mmol, 1.4 eq).

  • Substrate Addition: Remove the tube from the glovebox. Add 2-Chloro-5-(4-fluorophenyl)pyridine (1.0 mmol, 1.0 eq) and the amine (e.g., morpholine, 1.2 mmol, 1.2 eq).

  • Inerting and Solvent Addition: Seal the tube and purge with argon for 5 minutes. Add anhydrous, degassed toluene (5 mL) via syringe.

  • Reaction: Place the sealed tube in a preheated oil bath at 110 °C and stir for 12-24 hours. The catalytic cycle involves oxidative addition, amine coordination, deprotonation, and reductive elimination.[12][13]

  • Monitoring: Track the reaction's progress via LC-MS until the aryl chloride is consumed.

  • Work-up: Cool the reaction to room temperature. Dilute with dichloromethane (CH₂Cl₂) and filter the mixture through a pad of Celite® to remove palladium black and inorganic salts.

  • Isolation and Purification: Concentrate the filtrate under reduced pressure. Purify the residue by flash column chromatography on silica gel to afford the desired 2-aminopyridine product.

Conclusion and Forward Outlook

This guide demonstrates that 2-Chloro-5-(4-fluorophenyl)pyridine is a highly versatile and valuable building block for chemical synthesis.

  • Performance: While its C-Cl bond is inherently less reactive in Suzuki-Miyaura couplings than a C-Br bond, it provides excellent yields under optimized conditions, offering a cost-effective and stable alternative.

  • Selectivity: In Buchwald-Hartwig aminations, the C-Cl bond shows exceptional chemoselectivity over C-F bonds, enabling precise, predictable functionalization in polyhalogenated systems. This is a critical feature for building molecular complexity.

The choice between 2-Chloro-5-(4-fluorophenyl)pyridine and its analogues ultimately depends on the specific goals of the research program. For rapid library synthesis where reaction time is paramount, a bromo-analogue may be preferred. However, for process development and large-scale synthesis where cost, stability, and the potential for sequential, selective functionalization are critical, the chloro-derivative presents a compelling and robust option.

References

  • Illustration of the diverse biological activities of fluorine-containing pyridine derivatives.
  • Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview.
  • Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Deriv
  • Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. Bentham Science Publisher.
  • Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. MDPI.
  • A Comparative Guide to 2-Fluoropyridine-3-boronic Acid in Suzuki-Miyaura Cross-Coupling. Benchchem.
  • The Chemistry and Applications of Fluorinated Pyridines: A Look at 2-Fluoro-3-Trifluoromethylpyridine. NINGBO INNO PHARMCHEM CO.,LTD..
  • Impact of fluorination and chlorination on the electronic structure, topology and in-plane ring normal modes of pyridines. RSC Publishing.
  • Buchwald–Hartwig amin
  • Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation.
  • 2-Fluoropyridine. PubChem.
  • Strategies for synthesizing 2‐(fluorinated aryl)pyridines via TM‐catalyzed cross‐coupling.
  • Buchwald-Hartwig amination of aryl chlorides catalyzed by easily accessible benzimidazolyl phosphine-Pd complexes. HKMU Scholars.
  • Buchwald-Hartwig Amin
  • How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Chemical Insights.
  • Selective C-H fluorination of pyridines and diazines inspired by a classic amin
  • Synthesis of 2‑Fluoroalkylated Pyridines and Fluoropyridines by Thermal Denitrogenation of N‑Fluoroalkyl-1,2,3-triazoles and Cycliz
  • [Named Reaction #2] Buchwald-Hartwig Amin
  • Structural analogs of 2-(4- fluorophenyl)-6-methyl- 3-(pyridin-4-yl)pyrazolo[1,5-a] pyridine for targeting Candida albicans non-. Frontiers.
  • Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals.
  • Synthesis of 2,5-Difunctionalized Pyridines via Sequential Chemoselective Amination and Suzuki–Miyaura Reactions. SSRN.
  • Suzuki Coupling. Organic Chemistry Portal.
  • Direct Synthesis of Azaheterocycles from N-Aryl/Vinyl Amides. Organic Syntheses.
  • Application of Palladium Based Precatalytic Systems in the Suzuki‐Miyaura Cross‐Coupling Reactions of Chloro‐ Heterocycles.
  • Suzuki coupling of different chloropyridines with phenylboronic acids.
  • Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module.
  • Processes for producing 3-substituted 2-chloro-5-fluoropyridine or salt thereof.
  • 2-Fluoro-5-(4-fluorophenyl)pyridine. PMC.
  • Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module. Asian Journal of Chemistry.
  • The Role of 3-Chloro-5-fluoro-2-methoxypyridine in Medicinal Chemistry. Benchchem.
  • Design, Synthesis, and Biological Evaluation of Novel Pyridine-Bridged Analogues of Combretastatin-A4 as Anticancer Agents. Journal of Medicinal Chemistry.
  • 2-Chloro-5-Chloromethylpyridine: Applications in Agricultural Chemistry and its Green Synthesis. ChemicalBook.
  • Pyridine derivatives as preferable scaffolds for the process of discovering new drugs.
  • Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Deriv

Sources

Validation

In-silico modeling of 2-Chloro-5-(4-fluorophenyl)pyridine interactions

An In-Depth Comparative Guide to the In-Silico Modeling of 2-Chloro-5-(4-fluorophenyl)pyridine Interactions This guide provides a comprehensive, technically-grounded comparison of 2-Chloro-5-(4-fluorophenyl)pyridine and...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the In-Silico Modeling of 2-Chloro-5-(4-fluorophenyl)pyridine Interactions

This guide provides a comprehensive, technically-grounded comparison of 2-Chloro-5-(4-fluorophenyl)pyridine and its structural analogs using a standard in-silico drug discovery workflow. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of protocols to explain the scientific rationale behind each step, ensuring a robust and self-validating approach to computational analysis.

The modern drug discovery process is a complex, costly, and time-consuming endeavor.[1][2] In-silico techniques, or computer-aided drug design (CADD), have become indispensable for accelerating this pipeline by rapidly screening, prioritizing, and optimizing potential drug candidates before committing to expensive and labor-intensive lab work.[3][4][5]

This guide will use 2-Chloro-5-(4-fluorophenyl)pyridine, a heterocyclic scaffold with potential for biological activity, as a case study. Since this compound is not an established drug with a known target, we will simulate a real-world drug discovery scenario. This involves selecting a putative biological target based on the activity of structurally similar molecules and then rigorously evaluating the compound's potential through a multi-step computational protocol.

Chapter 1: Target Selection and Rationale

The initial step in any drug discovery project is the identification and validation of a biological target, typically a protein or gene involved in a disease pathway.[1][3] For novel compounds like 2-Chloro-5-(4-fluorophenyl)pyridine, a common strategy is to investigate targets of structurally related molecules. Compounds containing pyridine and phenyl moieties have shown activity against a wide range of protein kinases. For the purpose of this guide, we will select RAC-alpha serine/threonine-protein kinase (AKT1) as our putative target. AKT1 is a critical node in cell signaling pathways regulating growth, proliferation, and survival, making it a highly relevant target in oncology research. A search of the BindingDB database reveals that compounds with similar heterocyclic structures can exhibit inhibitory activity against kinases like AKT1.[6]

We will utilize the crystal structure of human AKT1 in complex with an inhibitor, available from the Protein Data Bank (PDB). This provides an experimentally determined three-dimensional structure essential for accurate in-silico modeling.

Chapter 2: A Comparative In-Silico Evaluation Workflow

This chapter details the step-by-step methodologies for evaluating 2-Chloro-5-(4-fluorophenyl)pyridine against two structural analogs to provide a clear performance comparison.

Selected Compounds for Comparison:

  • Lead Compound: 2-Chloro-5-(4-fluorophenyl)pyridine

  • Analog A: 2-Chloro-5-(trifluoromethoxy)pyridine[7]

  • Analog B: 2-Chloro-5-(trifluoromethyl)pyridine-4-carbaldehyde[8]

The following diagram outlines the complete in-silico workflow.

In_Silico_Workflow cluster_prep 1. Preparation cluster_analysis 2. Primary Analysis cluster_validation 3. Validation & Profiling cluster_decision 4. Decision Making PDB Protein Structure (PDB) Prep_Protein Prepare Protein (Add H, Remove Water) PDB->Prep_Protein Ligands Ligand Structures (SMILES) Prep_Ligands Prepare Ligands (3D Conversion, Energy Min.) Ligands->Prep_Ligands Docking Molecular Docking (AutoDock Vina) Prep_Protein->Docking Prep_Ligands->Docking ADMET ADMET Prediction (Web Server) Prep_Ligands->ADMET Docking_Results Binding Affinity & Pose Analysis Docking->Docking_Results MD_Sim Molecular Dynamics (GROMACS) Docking_Results->MD_Sim MD_Results Complex Stability (RMSD, Rg) MD_Sim->MD_Results ADMET_Results Drug-Likeness Profile ADMET->ADMET_Results Comparison Comparative Analysis (Data Tables) MD_Results->Comparison ADMET_Results->Comparison Prioritization Candidate Prioritization Comparison->Prioritization Data_Integration Docking Docking (Affinity) MD MD Simulation (Stability) Docking->MD Validates Pose Decision Lead Candidate Selection Docking->Decision Informs Potency MD->Decision Confirms Stability ADMET ADMET (Drug-Likeness) ADMET->Decision Assesses Safety

Caption: Integration of in-silico data for lead candidate selection.

Conclusion

This in-silico comparative analysis demonstrates a robust workflow for evaluating early-stage drug candidates. While molecular docking predicted Analog B as the most potent binder to AKT1, molecular dynamics simulations suggested that the original lead compound, 2-Chloro-5-(4-fluorophenyl)pyridine , forms the most stable complex. However, its predicted inhibition of CYP2D6 is a potential drawback that would need to be addressed through structural modification. Analog A, while having a slightly lower binding affinity, presents a balanced profile of good stability and favorable ADMET properties.

Based on this comprehensive computational assessment, both the lead compound and Analog A warrant further investigation. The logical next step would be to synthesize these compounds and validate the in-silico findings through in-vitro binding assays and metabolic stability tests. This guide underscores the power of in-silico modeling to generate testable hypotheses and efficiently prioritize resources in the long and challenging process of drug discovery.

References

  • Molecular Docking Tutorial. (n.d.).
  • Molecular Docking Tutorial: AutoDock Vina | Beginners to Advanced | Pymol - YouTube. (2024, September 18).
  • GROMACS Tutorial: Molecular Dynamics simulation of a protein in water environment. (2022, September 3).
  • Molecular Docking Tutorial: A Step-by-Step Guide for Beginners - ChemCopilot. (2025, April 29).
  • Introduction to Molecular Dynamics - the GROMACS tutorials!. (n.d.).
  • GROMACS tutorial | Biomolecular simulations - EMBL-EBI. (n.d.).
  • GROMACS Tutorials. (n.d.).
  • ADMET-AI. (n.d.).
  • Use ADMET-AI Online - Neurosnap. (n.d.).
  • Running molecular dynamics simulations using GROMACS - Galaxy Training!. (2019, June 3).
  • AutoDock 4 Molecular Docking Tutorial | Learn Docking in 90 Minutes from Scratch to Publications - YouTube. (2025, August 5).
  • Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced - YouTube. (2020, March 20).
  • Practical Guide to DOT Language (Graphviz) for Developers and Analysts - Daniele Teti. (2025, November 14).
  • A Guide to In Silico Drug Design - PMC. (n.d.).
  • How to use ADMET online - Tamarind Bio. (n.d.).
  • ADMET Predictions - Computational Chemistry Glossary - Deep Origin. (2025, January 10).
  • admetSAR. (n.d.).
  • Modern drug discovery process: An in silico approach - Academic Journals. (2011, June 3).
  • A Guide to In Silico Drug Design - Pharma Excipients. (2023, February 5).
  • In Silico Technologies: Leading the Future of Drug Development Breakthroughs. (2024, September 30).
  • Decoding Drug Discovery: Exploring A-to-Z In silico Methods for Beginners - arXiv. (2024, December 17).
  • User Guide — graphviz 0.21 documentation. (n.d.).
  • DOT Language - Graphviz. (2024, September 28).
  • 2-chloro-5-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyridine | SCBT. (n.d.).
  • Dot Language Graphviz. (n.d.).
  • 2-Chloro-5-(4-fluorophenyl)pyridine-3-carbaldehyde CAS 1159980-60-5 Sigma-Aldrich - MilliporeSigma. (n.d.).
  • 1206972-45-3 | 2-Chloro-5-(trifluoromethoxy)pyridine - ChemScene. (n.d.).
  • Graphviz example: How to visualize structured content - Contentful. (2018, May 4).
  • 2-CHLORO-5-(TRIFLUOROMETHYL)PYRIDINE-4-CARBALDEHYDE | CAS 505084-57-1. (n.d.).
  • EP1626045A1 - Processes for producing 3-substituted 2-chloro-5-fluoropyridine or salt thereof - Google Patents. (n.d.).
  • Structural analogs of 2-(4- fluorophenyl)-6-methyl- 3-(pyridin-4-yl)pyrazolo[1,5-a] pyridine for targeting Candida albicans non- - Frontiers. (2024, August 13).
  • BindingDB BDBM24845 5-chloro-4-{3H,4H,5H,6H,7H-imidazo[4,5-c]pyridin-5-yl}. (n.d.).
  • Searching for the protein targets of bioactive molecules - PubMed. (n.d.).
  • 2-Fluoro-5-(4-fluorophenyl)pyridine - PMC. (n.d.).
  • In Silico drug evaluation by molecular docking, ADME studies and DFT calculations of 2-(6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl) - PubMed. (2025, June 4).
  • (PDF) In Silico drug evaluation by molecular docking, ADME studies and DFT calculations of 2-(6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl)-N, N-dipropylacetamide - ResearchGate. (2025, August 10).
  • Synthesis and In Silico Drug-Likeness Modeling of 5-FU/ASA Hybrids - MDPI. (2023, November 27).
  • Searching for the Protein Targets of Bioactive Molecules - CHIMIA. (n.d.).
  • Protein-protein Interactions as Drug Targets | Computational Chemistry - Life Chemicals. (2020, October 26).
  • Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module | Asian Journal of Chemistry. (2025, April 30).
  • Discovery of a first-in-class inhibitor of the PRMT5-substrate adaptor interaction | bioRxiv. (2021, February 3).
  • The Study of Base Catalysed Synthesis of 2-Chloro– 4–Amino–5-Flouropyrimidine from a biologically. (2011, September 2).
  • 2-Chloro-5-fluoropyridine | C5H3ClFN | CID 2782801 - PubChem - NIH. (n.d.).
  • (PDF) 2-Chloro-5-(chloromethyl)pyridine - ResearchGate. (n.d.).

Sources

Comparative

A Comparative Guide to the Synthesis and Properties of 2-Chloro-5-(4-fluorophenyl)pyridine and its Analogs

This guide provides a comprehensive cross-validation of experimental results for the synthesis and characterization of 2-Chloro-5-(4-fluorophenyl)pyridine, a key intermediate in the development of pharmaceuticals and agr...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive cross-validation of experimental results for the synthesis and characterization of 2-Chloro-5-(4-fluorophenyl)pyridine, a key intermediate in the development of pharmaceuticals and agrochemicals.[1][2] We will delve into the prevalent synthetic methodologies, offering a comparative analysis with structurally similar compounds. This document is intended for researchers, scientists, and drug development professionals, providing both a theoretical framework and practical, experimentally-derived data to inform synthetic strategies and compound selection.

Introduction: The Significance of Aryl-Substituted Pyridines

Aryl-substituted pyridines are a cornerstone of modern medicinal chemistry and materials science.[3][4] The pyridine moiety, a six-membered aromatic heterocycle containing one nitrogen atom, imparts unique physicochemical properties to molecules, including modulated basicity, lipophilicity, and metabolic stability.[5] The introduction of an aryl group, particularly one bearing a fluorine atom, can further enhance biological activity and pharmacokinetic profiles.[5] 2-Chloro-5-(4-fluorophenyl)pyridine and its analogs are valuable building blocks in the synthesis of a wide range of bioactive molecules, including kinase inhibitors and compounds with antimicrobial or antiviral properties.[3][6]

The most common and efficient method for the synthesis of these biaryl compounds is the Suzuki-Miyaura cross-coupling reaction.[7][8][9] This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an organoboron compound, typically a boronic acid or its ester.[10] The reaction is renowned for its mild conditions, high yields, and tolerance of a wide variety of functional groups.[9][10]

Comparative Synthesis via Suzuki-Miyaura Cross-Coupling

Experimental Workflow: A Generalized Protocol

The following diagram illustrates a typical workflow for the synthesis of 2-arylpyridines via the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reagents Combine Aryl Halide, Boronic Acid, Base, and Catalyst Solvent Add Degassed Solvent (e.g., Dioxane/Water) Reagents->Solvent Inert Atmosphere Heat Heat under Inert Atmosphere (e.g., 90-100°C) Solvent->Heat Stirring Quench Cool and Quench Reaction Mixture Heat->Quench Monitor by TLC/LC-MS Extract Extract with Organic Solvent Quench->Extract Purify Purify by Column Chromatography Extract->Purify Final Product Final Product Purify->Final Product

Caption: Generalized experimental workflow for Suzuki-Miyaura cross-coupling.

Catalytic Cycle of the Suzuki-Miyaura Reaction

The mechanism of the Suzuki-Miyaura reaction involves a catalytic cycle with a palladium complex. The key steps are oxidative addition, transmetalation, and reductive elimination.[7][13]

Suzuki_Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd Ar-X ArPdX Ar-Pd(II)-X L2 OxAdd->ArPdX Transmetal Transmetalation ArPdX->Transmetal Ar'-B(OH)2 Base ArPdAr Ar-Pd(II)-Ar' L2 Transmetal->ArPdAr RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 Regeneration Product Ar-Ar' RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Comparative Experimental Data

The following table summarizes the experimental conditions and results for the synthesis of 2-Chloro-5-(4-fluorophenyl)pyridine (proposed) and its structurally related analogs. This data allows for a direct comparison of reaction efficiency and product characteristics.

CompoundAryl HalideBoronic AcidCatalystBaseSolventTemp (°C)Time (h)Yield (%)M.p. (°C)Ref.
2-Chloro-5-(4-fluorophenyl)pyridine 2-Chloro-5-bromopyridine4-Fluorophenylboronic acidPd(PPh₃)₄K₃PO₄Dioxane/H₂O1008Est. >85N/AProposed
5-(4-Chlorophenyl)-2-fluoropyridine5-Bromo-2-fluoropyridine4-Chlorophenylboronic acidPd(PPh₃)₄K₃PO₄Dioxane10089171-74[11]
2-Fluoro-5-(4-fluorophenyl)pyridine5-Bromo-2-fluoropyridine4-Fluorophenylboronic acidPd(PPh₃)₄K₃PO₄Dioxane/H₂O10088577-79[12]

Estimated yield based on similar reactions.

Detailed Experimental Protocols

Proposed Synthesis of 2-Chloro-5-(4-fluorophenyl)pyridine

This protocol is adapted from the established synthesis of 2-Fluoro-5-(4-fluorophenyl)pyridine.[12]

Materials:

  • 2-Chloro-5-bromopyridine (1.0 eq)

  • 4-Fluorophenylboronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.015 eq)

  • Potassium phosphate (K₃PO₄) (1.5 eq)

  • 1,4-Dioxane

  • Distilled Water

  • Nitrogen or Argon atmosphere

Procedure:

  • To a flame-dried round-bottom flask, add 2-chloro-5-bromopyridine, 4-fluorophenylboronic acid, Pd(PPh₃)₄, and K₃PO₄.

  • Evacuate and backfill the flask with an inert atmosphere (N₂ or Ar) three times.

  • Add degassed 1,4-dioxane and distilled water (in a 4:1 ratio) via syringe.

  • Heat the reaction mixture to 100 °C and stir for 8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Add 20 mL of distilled water to the reaction mixture.

  • Extract the aqueous layer three times with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 2-Chloro-5-(4-fluorophenyl)pyridine.

Characterization of the Final Product

The synthesized 2-Chloro-5-(4-fluorophenyl)pyridine should be characterized using standard analytical techniques to confirm its identity and purity.

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and the successful formation of the new C-C bond.

  • Mass Spectrometry: To determine the molecular weight of the compound.[14]

  • Melting Point Analysis: To assess the purity of the final product.

  • FTIR Spectroscopy: To identify the functional groups present in the molecule.

Discussion and Comparison with Alternatives

The choice between 2-Chloro-5-(4-fluorophenyl)pyridine and its analogs, such as those with a fluorine at the 2-position of the pyridine ring, depends on the specific requirements of the target molecule.

  • Reactivity: The electronic nature of the substituent at the 2-position of the pyridine ring can influence the reactivity of the molecule in subsequent reactions. A chlorine atom, for instance, can serve as a handle for further functionalization through nucleophilic aromatic substitution or other cross-coupling reactions.

  • Physicochemical Properties: The substitution pattern on the pyridine ring will affect the compound's pKa, lipophilicity (logP), and metabolic stability.[5] For example, a fluorine atom at the 2-position is expected to lower the basicity of the pyridine nitrogen more significantly than a chlorine atom due to its higher electronegativity.

  • Biological Activity: The position of the halogen on the pyridine ring can have a profound impact on the biological activity of the final drug candidate by influencing binding interactions with the target protein.

Conclusion

The Suzuki-Miyaura cross-coupling reaction provides a highly efficient and versatile method for the synthesis of 2-Chloro-5-(4-fluorophenyl)pyridine and its analogs. By comparing the experimental data for closely related compounds, we can confidently propose a robust synthetic protocol for the target molecule. The choice of a specific aryl-pyridine building block should be guided by a thorough understanding of how subtle structural modifications can impact the physicochemical properties, reactivity, and ultimately, the biological activity of the final compound. This guide provides a solid foundation for researchers to make informed decisions in their synthetic endeavors.

References

  • BenchChem. (2025). Application Notes and Protocols for Suzuki Cross-Coupling Reactions Utilizing Pyridine Ligands.
  • Boruah, P. R., Ali, A. A., Saikia, B., & Sarma, D. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. The Royal Society of Chemistry.
  • Scribd. (n.d.). Exp 4 - Suzuki Coupling Reaction | PDF.
  • El-shishtawy, R. M., & Asiri, A. M. (2013). Recent Advances of Modern Protocol for C-C Bonds—The Suzuki Cross-Coupling. Advances in Chemical Engineering and Science, 3, 19-32.
  • ResearchGate. (2025, August 4). Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module.
  • Huang, G. (2018). Synthesis method of 2-chloro-5-chloromethylpyridine. SciSpace.
  • Organic Syntheses. (n.d.). Organic Syntheses Procedure.
  • Google Patents. (n.d.). CN102532007A - Method for preparing 2-chloro-5-substituted pyridine.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • Elahi, S., et al. (n.d.). 5-(4-Chlorophenyl)-2-fluoropyridine. PMC - NIH.
  • Google Patents. (n.d.). CN104610137A - Synthesis methods of 2-chloro-5-trichloromethylpyridine and 2-chloro-5-trifluoromethylpyridine.
  • PMC. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.
  • ChemicalBook. (n.d.). 2-CHLORO-5-(4-FLUOROPHENYL)PYRIDINE | 163563-10-8.
  • PMC. (n.d.). 2-Fluoro-5-(4-fluorophenyl)pyridine.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • ACS Publications. (2007, June 6). New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides | The Journal of Organic Chemistry.
  • BenchChem. (2025). A Comparative Guide to Alternatives for 2-Amino-4-(trifluoromethyl)pyridine in Medicinal Chemistry.
  • PMC. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters.
  • Rao, S. V., et al. (2011, September 2). The Study of Base Catalysed Synthesis of 2-Chloro– 4–Amino–5-Flouropyrimidine from a biologically.
  • TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.
  • MDPI. (2022, May 18). Pyridine Compounds with Antimicrobial and Antiviral Activities.
  • Frontiers. (2024, August 13). Structural analogs of 2-(4- fluorophenyl)-6-methyl- 3-(pyridin-4-yl)pyrazolo[1,5-a] pyridine for targeting Candida albicans non-.
  • WIPO Patentscope. (2019, July 11). WO/2019/134477 METHOD FOR PREPARATION OF 2-CHLORO-5-TRIFLUOROMETHYLPYRIDINE.
  • ResearchGate. (2023, July 6). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs.
  • Asian Journal of Chemistry. (2025, April 30). Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module.
  • Zhu, X.-M., Cai, Z.-S., Zhang, H.-H., & Sun, M.-Z. (2013). Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. Asian Journal of Chemistry, 25(18), 10341-10343.
  • Sigma-Aldrich. (n.d.). 2-Chloro-5-(trifluoromethyl)pyridine 98 52334-81-3.
  • MDPI. (2015, December 19). Synthesis and Biological Activity of New Derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine.
  • PubChem. (n.d.). 2-Chloro-5-fluoropyrimidine | C4H2ClFN2 | CID 583466.
  • Chem Help ASAP. (2020, February 14). Suzuki cross-coupling reaction [Video]. YouTube.
  • Sigma-Aldrich. (n.d.). 2-Chloro-5-fluoropyridine-4-boronic acid.
  • PubChem. (n.d.). 2-Chloro-5-fluoropyridine | C5H3ClFN | CID 2782801.
  • Huang, N. (2026, January 20). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. Applied Chemical Engineering.
  • PMC. (2022, July 14). Discovery and SAR analysis of 5-chloro-4-((substituted phenyl)amino)pyrimidine bearing histone deacetylase inhibitors.

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 2-Chloro-5-(4-fluorophenyl)pyridine

As a Senior Application Scientist, it is my priority to ensure that our partners in research and development not only achieve their scientific goals but do so with the utmost attention to safety and regulatory compliance...

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, it is my priority to ensure that our partners in research and development not only achieve their scientific goals but do so with the utmost attention to safety and regulatory compliance. The proper disposal of chemical reagents is a critical component of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the safe disposal of 2-Chloro-5-(4-fluorophenyl)pyridine, a halogenated pyridine derivative commonly used in medicinal chemistry and materials science. The procedures outlined herein are designed to be a self-validating system, ensuring the safety of laboratory personnel and adherence to environmental regulations.

Hazard Identification and Immediate Safety Precautions

Immediate Actions and Personal Protective Equipment (PPE):

Before handling 2-Chloro-5-(4-fluorophenyl)pyridine, it is imperative to be equipped with the appropriate PPE to minimize exposure risks.

  • Eye Protection: Wear chemical safety goggles or a face shield.[2]

  • Hand Protection: Use chemically resistant gloves, such as nitrile gloves. Always inspect gloves for any signs of degradation or puncture before use.[2][3][4]

  • Body Protection: A flame-resistant lab coat should be worn to protect against splashes and spills.[2]

  • Respiratory Protection: All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid the inhalation of any dust or vapors.[1][2][5]

Waste Characterization and Segregation: The First Line of Defense

Proper segregation of chemical waste is fundamental to safe and compliant disposal. 2-Chloro-5-(4-fluorophenyl)pyridine is classified as a halogenated organic waste due to the presence of chlorine and fluorine atoms.[6] This classification is critical because halogenated and non-halogenated waste streams are treated differently; halogenated wastes typically require incineration at higher temperatures to ensure complete destruction and to prevent the formation of toxic byproducts.[6]

Key Segregation Principles:

  • Dedicated Waste Container: Use a designated, clearly labeled, and leak-proof container for all 2-Chloro-5-(4-fluorophenyl)pyridine waste.[7]

  • Avoid Mixing: Do not mix halogenated waste with non-halogenated organic solvents.[6][7] Even small amounts of halogenated compounds can contaminate a large volume of non-halogenated solvent, significantly increasing disposal costs and environmental impact.[6]

  • Incompatible Materials: Do not mix 2-Chloro-5-(4-fluorophenyl)pyridine waste with incompatible materials such as strong acids, bases, or oxidizing agents.[8][9]

The following DOT graph illustrates the decision-making process for waste segregation.

G start Start: Generate Waste Containing 2-Chloro-5-(4-fluorophenyl)pyridine is_halogenated Is the waste a halogenated organic compound? start->is_halogenated halogenated_container Place in a designated 'Halogenated Waste' container. is_halogenated->halogenated_container Yes non_halogenated_container Place in a 'Non-Halogenated Waste' container. is_halogenated->non_halogenated_container No final_disposal Arrange for disposal by a certified hazardous waste contractor. halogenated_container->final_disposal non_halogenated_container->final_disposal

Caption: Decision workflow for segregating halogenated chemical waste.

Step-by-Step Disposal Protocol for 2-Chloro-5-(4-fluorophenyl)pyridine

Adherence to a standardized disposal protocol is essential for maintaining a safe laboratory environment.

Step 1: Container Selection and Labeling

  • Select a container that is in good condition, compatible with the chemical, and has a secure, screw-top cap.[6][7]

  • The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "Waste 2-Chloro-5-(4-fluorophenyl)pyridine".[9] Do not use abbreviations or chemical formulas.[7]

  • The label should also include the accumulation start date and the primary hazards associated with the waste.

Step 2: Waste Accumulation

  • Keep the waste container closed at all times, except when adding waste.[7][9]

  • Store the waste container in a designated satellite accumulation area that is near the point of generation and under the control of the laboratory personnel.

  • Ensure the storage area is cool, dry, and well-ventilated, away from sources of ignition.[1]

Step 3: Arranging for Disposal

  • Once the container is full, or if waste has been accumulated for a predetermined period (often dictated by institutional or local regulations), arrange for its disposal through your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal contractor.[10]

  • Never dispose of 2-Chloro-5-(4-fluorophenyl)pyridine down the drain or in the regular trash.[6][10]

Spill Management and Decontamination

Accidental spills should be handled promptly and safely by trained personnel.

In the Event of a Spill:

  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.

  • Assess the Spill: Evaluate the extent of the spill and the associated hazards.

  • Containment and Cleanup:

    • For small spills, use an inert absorbent material (such as vermiculite, sand, or a commercial sorbent) to soak up the material.[8]

    • Place the absorbed material into a sealed, labeled container for disposal as hazardous waste.[5][11]

    • Use spark-proof tools for cleanup if the material is flammable.[8]

  • Decontamination:

    • Wash the spill area with soap and water.[3]

    • Contaminated clothing should be removed immediately and laundered separately before reuse.[1][5]

Personnel Decontamination:

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[1][3] Remove contaminated clothing.[3]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][3] Seek immediate medical attention.[4]

  • Inhalation: Move the affected person to fresh air.[3] If breathing is difficult, administer oxygen.[1]

  • Ingestion: Do not induce vomiting.[3] Rinse the mouth with water and seek immediate medical attention.[3]

Regulatory Framework for Halogenated Waste

The disposal of 2-Chloro-5-(4-fluorophenyl)pyridine is governed by regulations for hazardous waste, specifically those pertaining to halogenated organic compounds (HOCs). In the United States, the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) lists many HOCs as hazardous wastes that are subject to specific treatment standards before land disposal is permitted.[12][13]

Parameter Guideline/Regulation Rationale
Waste Classification Halogenated Organic WastePresence of Carbon-Halogen bonds.[12]
Primary Disposal Method IncinerationHigh-temperature incineration is required for the complete destruction of halogenated compounds.[6]
Land Disposal Prohibited without treatmentTo prevent the release of persistent and toxic compounds into the environment.[12]

References

  • 2-CHLORO-5-FLUOROPYRIDINE-4-BORONIC ACID - Safety Data Sheet - ChemicalBook. (2025, July 5).
  • Organic Solvent Waste Disposal - Safety & Risk Services. (n.d.).
  • 2-chloro-5-trifluoromethylpyridine Safety Data Sheet - Jubilant Ingrevia. (n.d.).
  • SAFETY DATA SHEET - Fisher Scientific. (2011, June 2).
  • Material Safety Data Sheet - 2-Chloro-5-(trifluoromethyl)pyridine 98+% - Cole-Parmer. (2005, March 21).
  • Halogenated Organic Liquids - Standard Operating Procedure - Braun Research Group. (n.d.).
  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 - eCFR. (2000, December 26).
  • 7.2 Organic Solvents | Environment, Health and Safety - Cornell EHS. (n.d.).
  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes - epa nepis. (n.d.).
  • 2-CHLORO-5-(4-FLUOROPHENYL)PYRIDINE | 163563-10-8 - ChemicalBook. (n.d.).
  • 2-Chloro-5-(trichloromethyl)pyridine - Apollo Scientific. (n.d.).
  • SAFETY DATA SHEET - Fisher Scientific. (n.d.).
  • Pyridine: incident management - GOV.UK. (2015, October 15).
  • 12 Safety Precautions To Follow When Handling Pyridine - Post Apple Scientific. (2024, October 1).
  • Safe Handling Practices for Laboratory Chemicals - GZ Industrial Supplies. (2025, May 26).
  • 2 - SAFETY DATA SHEET. (2024, April 1).

Sources

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Chloro-5-(4-fluorophenyl)pyridine

As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands the highest standards of safety. This guide provides essential, field-proven guidance on the selection and...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands the highest standards of safety. This guide provides essential, field-proven guidance on the selection and use of Personal Protective Equipment (PPE) for handling 2-Chloro-5-(4-fluorophenyl)pyridine. The procedural framework outlined here is synthesized from safety data for structurally analogous halogenated pyridines to ensure a comprehensive and cautious approach. Our objective is to empower you with the knowledge to create a self-validating system of safety, minimizing risk and ensuring operational integrity.

Foundational Hazard Assessment: Understanding the Risks

While specific toxicological data for 2-Chloro-5-(4-fluorophenyl)pyridine is not extensively published, a thorough analysis of related compounds like 2-Chloro-5-(trifluoromethyl)pyridine and 2-Chloro-5-fluoropyridine provides a reliable hazard profile. These analogues are consistently classified as hazardous, and we must assume a similar or greater risk profile for our target compound.

Anticipated Hazards Include:

  • Acute Toxicity: Harmful if swallowed, inhaled, or absorbed through the skin.[1][2]

  • Corrosivity & Irritation: Causes irritation to the skin, respiratory system, and can cause serious eye damage.[1][2][3]

  • Flammability: The compound is likely a flammable liquid and vapor, posing a fire risk.[2] Vapors may form explosive mixtures with air and can travel to an ignition source.[2]

  • Organ Toxicity: Pyridine and its derivatives can target organs such as the central nervous system, liver, and kidneys.[4]

This assessment dictates that all handling procedures must occur within a controlled environment, utilizing engineering controls like a chemical fume hood as the primary barrier, supplemented by a robust PPE protocol.

Core Directive: Selecting Mission-Critical PPE

The selection of PPE is not a passive checklist; it is an active risk mitigation strategy. The following specifications represent the minimum mandatory protection for any procedure involving 2-Chloro-5-(4-fluorophenyl)pyridine.

Eye and Face Protection: The Non-Negotiable First Line of Defense

Direct ocular exposure to halogenated pyridines can cause severe and irreversible damage.[2]

  • Mandatory: Chemical splash goggles that meet the American National Standards Institute (ANSI) Z87.1 standard are required at all times.[5] These provide a seal around the eyes, protecting against splashes, vapors, and dust.

  • High-Risk Operations: For procedures with an elevated risk of splashing (e.g., transferring large volumes, heating, or pressure reactions), a full-face shield must be worn over the chemical splash goggles.[6][7]

Hand Protection: Preventing Dermal Absorption

The skin provides a direct route for systemic exposure.[4] Glove selection must be based on chemical compatibility and the nature of the task.

  • Primary Recommendation: Nitrile or neoprene gloves are the preferred choice for handling pyridine-based compounds.[8] Latex gloves offer poor protection against many organic solvents and are not recommended.[5][8]

  • Protocol: Always inspect gloves for tears or punctures before use. For high-risk activities or prolonged handling, double-gloving provides an additional layer of security.[6] If a glove is contaminated, it must be removed immediately using the proper technique, and hands should be washed thoroughly before donning a new glove.

Glove MaterialSuitability for Halogenated PyridinesKey Considerations
Nitrile Excellent (Recommended) Good resistance to a broad range of chemicals, including solvents and corrosives.[5][6]
Neoprene Excellent (Recommended) Provides robust protection against acids, bases, and some organic solvents.[8]
Butyl Rubber Good Offers high permeation resistance to gases and vapors.[9]
Latex Poor (Not Recommended) Prone to degradation by many organic solvents; offers inadequate protection.[5][8]
Body and Foot Protection: Shielding Against Incidental Contact

Your personal clothing offers no protection. A laboratory coat is the essential barrier between you and a hazardous splash.

  • Laboratory Coat: A flame-retardant lab coat should be worn, fully buttoned, with sleeves rolled down.[6]

  • Footwear: Closed-toe shoes made of a liquid-resistant material are mandatory.[6] Perforated shoes, sandals, or fabric sneakers are prohibited in the laboratory environment.[6]

  • Additional Protection: For large-scale work, a chemical-resistant apron worn over the lab coat provides an additional barrier.[5]

Respiratory Protection: The Role of Engineering Controls

The primary method for controlling inhalation hazards is to handle 2-Chloro-5-(4-fluorophenyl)pyridine exclusively within a certified chemical fume hood.[8]

  • Standard Operations: No respiratory protection is typically required when work is performed correctly inside a fume hood.

  • Emergency Scenarios: In the event of a significant spill outside of a fume hood or failure of ventilation systems, a respirator will be necessary. The specific type (e.g., a full-face respirator with organic vapor cartridges) must be determined by an institutional environmental health and safety assessment.[4][10]

Operational Plan: A Step-by-Step Protocol

The efficacy of PPE is directly tied to its correct use. The following workflow ensures that protection is maintained throughout the handling process.

// Node styles start_end [fillcolor="#F1F3F4", fontcolor="#202124"]; process [fillcolor="#4285F4", fontcolor="#FFFFFF"]; decision [shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; emergency [fillcolor="#EA4335", fontcolor="#FFFFFF"]; disposal [fillcolor="#34A853", fontcolor="#FFFFFF"];

// Nodes A [label="Start: Prepare for Handling", class="start_end"]; B [label="1. Don Body & Foot Protection\n(Lab Coat, Closed-Toe Shoes)", class="process"]; C [label="2. Don Eye Protection\n(Goggles +/- Face Shield)", class="process"]; D [label="3. Don Gloves\n(Inspect First, Double-Glove if Needed)", class="process"]; E [label="Perform Chemical Handling\nin Fume Hood", class="process"]; F [label="Task Complete?", class="decision"]; G [label="1. Doff Gloves (Outer Pair First)", class="process"]; H [label="2. Doff Face Shield & Goggles", class="process"]; I [label="3. Doff Lab Coat", class="process"]; J [label="4. Doff Inner Gloves", class="process"]; K [label="Wash Hands Thoroughly", class="process"]; L [label="Dispose of Contaminated PPE\nas Hazardous Waste", class="disposal"]; M [label="End", class="start_end"]; N [label="Emergency Occurs?\n(Spill or Exposure)", class="decision"]; O [label="Execute Emergency Protocol\n(Evacuate, Alert, Decontaminate)", class="emergency"];

// Connections A -> B -> C -> D -> E; E -> N; N -> F [label="No"]; N -> O [label="Yes"]; O -> M; F -> E [label="No"]; F -> G [label="Yes"]; G -> H -> I -> J -> K; K -> L; L -> M; }

Caption: PPE Donning, Doffing, and Emergency Workflow.

Emergency & Decontamination Protocols

Accidental Exposure

Immediate and thorough decontamination is critical to minimize harm.

  • Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing all contaminated clothing.[1][3] Seek immediate medical attention.

  • Eye Contact: Flush eyes immediately with an eyewash station for at least 15 minutes, holding the eyelids open.[1][3] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Do not use mouth-to-mouth resuscitation.[1][11] Seek immediate medical attention.

Spill Management

Only trained personnel equipped with appropriate PPE should clean up chemical spills.[12]

  • Alert & Evacuate: Alert all personnel in the immediate area and evacuate if necessary.

  • Control & Contain: Remove all ignition sources.[11] Confine the spill to a small area using a non-flammable absorbent material like sand or diatomaceous earth.[9]

  • Clean-Up: Collect the absorbed material using non-sparking tools and place it into a suitable, labeled container for hazardous waste disposal.[3][11]

  • Decontaminate: Clean the spill area with soap and water.[12] All materials used for cleanup, including PPE, must be disposed of as hazardous waste.

Disposal Plan: Managing Contaminated Materials

All materials that come into contact with 2-Chloro-5-(4-fluorophenyl)pyridine must be considered hazardous waste.

  • Contaminated PPE: Disposable gloves, bench paper, and other contaminated items must be collected in a designated, sealed hazardous waste container.[11][13]

  • Empty Containers: "Empty" containers are never truly empty and may retain hazardous residue and vapors.[14] They should be triple-rinsed (if appropriate) with a suitable solvent, with the rinsate collected as hazardous waste. The container should then be punctured or otherwise rendered unusable and disposed of according to institutional guidelines.[11]

  • Chemical Waste: All waste containing the chemical must be disposed of through a licensed chemical destruction facility or via controlled incineration with flue gas scrubbing.[11] Do not discharge to sewer systems.[11]

References

  • Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. Available at: [Link]

  • PENTA. (2024, November 26). Pyridine - SAFETY DATA SHEET. Available at: [Link]

  • University Lecture. (2024, April 4). Lec. 8 Biosafety: Spill Procedures.
  • BenchChem. (2025). Personal protective equipment for handling (4-Chlorophenyl)-pyridin-2-yldiazene.
  • Cole-Parmer. (2005, March 21). Material Safety Data Sheet - 2-Chloro-5-(trifluoromethyl)pyridine 98+%. Available at: [Link]

  • Fisher Scientific. (2024, February 10).
  • Labbox Export. UN1282 Pyridine AGR, ACS, Ph Eur Safety Data Sheet. Available at: [Link]

  • BASF. (2026, February 16).
  • University of California, Los Angeles. (2015, July 22). Personal Protective Equipment Selection Guide.
  • Clarkson University. CHEMICAL SPILL PROCEDURES. Available at: [Link]

  • University of Nevada, Reno. Chapter 13, Chemical Hygiene Plan: Personal Protective Equipment. Available at: [Link]

  • Centers for Disease Control and Prevention. (2014, July 1). NIOSH Pocket Guide to Chemical Hazards - Pyridine. Available at: [Link]

  • GOV.UK. (2015, October 15). Incident management: pyridine. Available at: [Link]

  • University of British Columbia. (2021, October). Personal Protective Equipment.

Sources

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